molecular formula C18H22O3 B12380903 CPL207280

CPL207280

Katalognummer: B12380903
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: PZCCCBKQGSMWLD-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CPL207280 is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H22O3

Molekulargewicht

286.4 g/mol

IUPAC-Name

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid

InChI

InChI=1S/C18H22O3/c1-5-6-16(11-18(19)20)15-7-9-17(10-8-15)21-12-14(4)13(2)3/h7-10,16H,11-12H2,1-4H3,(H,19,20)/t16-/m0/s1

InChI-Schlüssel

PZCCCBKQGSMWLD-INIZCTEOSA-N

Isomerische SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C

Kanonische SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

CPL207280: A Technical Guide to its Mechanism of Action as a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active small molecule that acts as a potent and selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS).[1] this compound has been developed as a second-generation GPR40 agonist for the treatment of type 2 diabetes (T2D), with a design focused on minimizing the risk of hepatotoxicity that was observed with earlier compounds in this class, such as fasiglifam (TAK-875).[1][3][4] Preclinical and clinical studies have demonstrated the potential of this compound to improve glycemic control by enhancing insulin secretion in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.[1][5]

Core Mechanism of Action: GPR40 Agonism

The primary mechanism of action of this compound is the activation of the GPR40 receptor on pancreatic β-cells.[1] As an agonist, this compound mimics the effect of endogenous ligands, which are medium and long-chain fatty acids, initiating a downstream signaling cascade that ultimately leads to the potentiation of insulin release in the presence of elevated glucose levels.[1]

Signaling Pathway

The activation of GPR40 by this compound initiates a well-defined signaling pathway within the pancreatic β-cell. This process can be summarized in the following steps:

  • Receptor Binding and G-Protein Activation: this compound binds to the GPR40 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq subunit.

  • Phospholipase C Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This leads to a transient increase in the intracellular Ca2+ concentration.

  • Potentiation of Insulin Exocytosis: The elevated cytosolic Ca2+ levels, in conjunction with signals from DAG, potentiate the exocytosis of insulin-containing granules from the β-cell, but only when glucose metabolism has already initiated the primary signals for insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytosol cluster_er Endoplasmic Reticulum This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to G_protein Gαq GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates G_protein->PLC Activates ER Ca²⁺ Store IP3->ER Stimulates Release from Insulin_Exocytosis Potentiation of Insulin Exocytosis DAG->Insulin_Exocytosis Contributes to Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Insulin_Exocytosis Leads to ER->Ca_increase Releases Ca²⁺ GSIS_Workflow start Start culture Culture MIN6 cells start->culture seed Seed cells in multi-well plates culture->seed preincubate Pre-incubate in low glucose buffer seed->preincubate stimulate Stimulate with low/high glucose +/- this compound preincubate->stimulate collect Collect supernatant stimulate->collect quantify Quantify insulin (ELISA/RIA) collect->quantify analyze Analyze data quantify->analyze end End analyze->end

References

The Discovery and Preclinical Profile of CPL207280: A Novel GPR40/FFA1 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of a Promising New Antidiabetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D) due to its role in potentiating glucose-stimulated insulin secretion (GSIS). However, the development of GPR40 agonists has been hampered by safety concerns, most notably the hepatotoxicity observed with the clinical candidate fasiglifam (TAK-875). CPL207280 is a novel, orally active GPR40/FFA1 agonist designed to mitigate these risks while retaining potent antidiabetic efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its underlying biological pathways.

Introduction: The Rationale for a Novel GPR40 Agonist

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids.[1][2] This activation leads to an increase in intracellular calcium ([Ca2+]i) and enhances insulin secretion in a glucose-dependent manner.[2][3] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.

The clinical development of the GPR40 agonist fasiglifam was terminated in Phase III trials due to concerns about liver injury, which was linked to the inhibition of bile acid transporters.[2][4] The discovery of this compound was driven by the need for a GPR40 agonist with an improved safety profile. The design of this compound focused on reducing molecular weight and lipophilicity to minimize the risk of drug-induced liver injury.[4]

Mechanism of Action: GPR40/FFA1 Signaling Pathway

This compound exerts its effects by binding to and activating the GPR40 receptor on pancreatic β-cells. This initiates a signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion. The primary signaling pathway is mediated by the Gαq protein subunit.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to G_alpha_q Gαq GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion of PKC->Insulin_Vesicles Promotes fusion of Insulin_Secretion Insulin Secretion (Potentiated) Insulin_Vesicles->Insulin_Secretion

GPR40/FFA1 Signaling Pathway for Insulin Secretion

Quantitative Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and safety profile, often in direct comparison to fasiglifam.

Table 1: In Vitro Potency and Efficacy
AssayCompoundCell Line/SystemParameterValueReference
Ca²⁺ Influx This compoundCHO-K1 cells expressing human GPR40EC₅₀80 nM[2][4]
Fasiglifam (TAK-875)CHO-K1 cells expressing human GPR40EC₅₀270 nM[2][4]
Glucose-Stimulated Insulin Secretion (GSIS) This compound (10 µM)MIN6 pancreatic β-cellsFold Increase vs. High Glucose3.9-fold greater than fasiglifam[2]
Table 2: In Vivo Efficacy in Diabetic Animal Models
Animal ModelTreatmentDoseEffect on Glucose ToleranceIncrease in Insulin AUCReference
Zucker Diabetic Fatty (ZDF) RatsThis compound10 mg/kgImproved212%[3][5]
Goto-Kakizaki (GK) RatsThis compound10 mg/kgImproved142%[3][5]
db/db MiceThis compound10 mg/kgImproved347%[3][5]
Wistar Han Rats (Glucose Challenge)This compound10 mg/kg-2.5-fold greater than fasiglifam[2]
C57BL/6 Mice (Glucose Challenge)This compound10 mg/kg-2.5-fold greater than fasiglifam[2]
Table 3: Pharmacokinetic Profile in Wistar Han Rats
CompoundDose (p.o.)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)Reference
This compound3 mg/kg169911.41[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound.

In Vitro Calcium Influx Assay

Objective: To determine the potency of this compound in activating the human GPR40 receptor.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR40 receptor were used.

  • Cell Culture: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

    • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

    • After washing to remove excess dye, the plate was placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading was taken, followed by the addition of varying concentrations of this compound or fasiglifam.

    • The change in fluorescence, indicative of an increase in intracellular calcium, was monitored over time.

  • Data Analysis: The peak fluorescence response at each compound concentration was used to generate a dose-response curve, from which the EC₅₀ value was calculated using a four-parameter logistic equation.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed CHO-K1-hGPR40 cells in 96-well plate culture Culture to confluence seed_cells->culture load_dye Load with Fluo-4 AM culture->load_dye wash Wash to remove excess dye load_dye->wash read_baseline Read baseline fluorescence wash->read_baseline add_compound Add this compound or Fasiglifam read_baseline->add_compound read_response Monitor fluorescence change add_compound->read_response dose_response Generate dose-response curve read_response->dose_response calculate_ec50 Calculate EC₅₀ dose_response->calculate_ec50

Calcium Influx Assay Workflow
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Methodology:

  • Cell Line: Mouse insulinoma 6 (MIN6) cells, a widely used model for studying insulin secretion, were employed.

  • Cell Culture: MIN6 cells were cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Procedure:

    • Cells were seeded in 24-well plates and grown to approximately 80% confluence.

    • Prior to the assay, cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

    • The pre-incubation buffer was then replaced with fresh KRBB containing either low glucose (2.8 mM) or high glucose (20 mM), with or without this compound or fasiglifam at various concentrations.

    • The cells were incubated for 1-2 hours at 37°C.

    • At the end of the incubation period, the supernatant was collected.

  • Insulin Measurement: The concentration of insulin in the collected supernatant was quantified using a commercially available ELISA kit.

  • Data Analysis: The amount of secreted insulin was normalized to the total protein content of the cells in each well. The fold-increase in insulin secretion in the presence of the compound compared to the high glucose control was calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance and insulin secretion in vivo.

Methodology:

  • Animal Models: Healthy Wistar Han rats and various diabetic rat models (ZDF, GK) and db/db mice were used.

  • Acclimatization and Fasting: Animals were acclimatized to the housing conditions and fasted overnight prior to the experiment.

  • Dosing: this compound or vehicle was administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, a glucose solution was administered orally or intraperitoneally.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Biochemical Analysis: Blood glucose levels were measured immediately using a glucometer. Plasma was separated from the blood samples and stored for later measurement of insulin concentrations by ELISA.

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin was calculated to assess the overall effect on glucose tolerance and insulin secretion.

Safety and Tolerability Profile

A key aspect of the development of this compound was to create a GPR40 agonist with an improved safety profile, particularly concerning hepatotoxicity. In vitro studies demonstrated that this compound has a significantly lower potential for inhibiting bile acid transporters compared to fasiglifam. Furthermore, in long-term toxicity studies in rats and monkeys, this compound did not show any deleterious hepatic effects. An evaluation of off-target activity also revealed no significant off-target interactions at a concentration of 10 µM.[3]

Conclusion

This compound is a novel and potent GPR40/FFA1 agonist with a promising preclinical profile for the treatment of type 2 diabetes. It demonstrates superior potency to the previous clinical candidate fasiglifam in vitro and robust efficacy in improving glucose tolerance and stimulating insulin secretion in various diabetic animal models.[2][4] Importantly, this compound was designed to have a favorable safety profile, with a reduced risk of hepatotoxicity.[4] These findings support the continued clinical development of this compound as a potential new therapeutic option for patients with T2D.

References

CPL207280: A Technical Guide on Structure-Activity Relationship and Preclinical/Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPL207280 is a novel, orally active, second-generation agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed as a potential treatment for type 2 diabetes (T2D), its design focused on improving the safety profile, particularly reducing the risk of hepatotoxicity observed with first-generation GPR40 agonists like fasiglifam (TAK-875).[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and a summary of the preclinical and clinical findings for this compound.

Introduction: The Role of GPR40 in Type 2 Diabetes

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[4] Its activation leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for T2D.[4][5] The key advantage of this mechanism is the potential for glycemic control with a reduced risk of hypoglycemia.[2][6] this compound was developed to harness this therapeutic potential while mitigating the off-target effects that halted the development of earlier GPR40 agonists.[3]

Structure-Activity Relationship (SAR)

This compound is a para-alkoxyphenylpropionic acid derivative that emerged from structural modifications of fasiglifam (TAK-875).[2] The key SAR drivers for the development of this compound were to:

  • Increase Potency: Structural modifications resulted in a compound with a threefold higher potency compared to its predecessor.[2]

  • Reduce Lipophilicity and Molecular Weight: These changes were intentionally made to minimize the risk of drug-induced liver injury (DILI), a significant concern with fasiglifam.[2][6]

  • Maintain a Favorable Pharmacokinetic Profile: The introduction of small, acyclic structural fragments helped in retaining high potency while ensuring a satisfactory pharmacokinetic profile for once-daily dosing.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetThis compound EC₅₀ (nM)Fasiglifam (TAK-875) EC₅₀ (nM)Reference
Ca²⁺ Influx AssayHuman GPR4080270[4]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelParameter MeasuredThis compound Effect (10 mg/kg)Comparison to Fasiglifam (10 mg/kg)Reference
Wistar Han Rats & C57BL6 MiceGlucose-Stimulated Insulin Secretion (GSIS)2.5-fold greater insulin secretionSuperior to fasiglifam[4]
Diabetic Rat ModelsImprovement in Glucose Tolerance (Insulin AUC)Increased insulin AUC by 212%, 142%, and 347% in three different models, respectively.[4]Not specified[4]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDoseCₘₐₓ (ng/mL)Tₘₐₓ (hours)T₁/₂ (hours)AUC₀₋₂₄ₕ (ng/mL*h)Reference
Wistar Han Rat3 mg/kg (p.o.)169911.41Not specified[1]
Healthy Human5 mg (single dose)191-3Not specified516[5][8]
Healthy Human480 mg (single dose)5161-3Not specified4603[5][8]

Table 4: Preliminary Phase 2a Clinical Trial Results in T2D Patients

DoseChange in Glucose AUC in OGTT (LS mean, mg/dL*h)Statistical Significance vs. PlaceboReference
60 mg-60.98Not significant[9]
120 mg-64.60Not significant[9]
240 mg-31.42Not significant[9]
480 mg-65.22Not significant[9]
Placebo-59.31N/A[9]

Mechanism of Action and Signaling Pathway

This compound acts as a specific agonist for GPR40.[1] Upon binding, it initiates a signaling cascade within the pancreatic β-cell, which is depicted in the diagram below. This process is glucose-dependent, meaning that the insulinotropic effect is more pronounced at higher glucose concentrations, thereby minimizing the risk of hypoglycemia.[6]

GPR40_Signaling_Pathway GPR40 Signaling Pathway for Insulin Secretion cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 Receptor This compound->GPR40 Binds to Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Increased Cytosolic Ca²⁺ Ca_release->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting institutions. However, based on published literature, the methodologies for key experiments can be outlined as follows:

In Vitro Ca²⁺ Influx Assay
  • Objective: To determine the potency (EC₅₀) of this compound in activating the human GPR40 receptor.

  • Methodology:

    • A stable cell line expressing the human GPR40 receptor is used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are then stimulated with varying concentrations of this compound.

    • The change in intracellular calcium concentration ([Ca²⁺]i) is measured by detecting the fluorescence signal.

    • The EC₅₀ value is calculated from the dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Objective: To evaluate the effect of this compound on insulin secretion from pancreatic β-cells in the presence of glucose.

  • Methodology:

    • Mouse insulinoma cell lines (e.g., MIN6) are cultured.[4][6]

    • Cells are pre-incubated in a low-glucose medium.

    • The medium is then replaced with a high-glucose medium containing different concentrations of this compound or a vehicle control.[6]

    • After a defined incubation period, the supernatant is collected.

    • The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models
  • Objective: To assess the effect of this compound on glucose tolerance and insulin secretion in vivo.

  • Methodology:

    • Diabetic or healthy animal models (e.g., Wistar Han rats) are fasted overnight.[1][4]

    • A single oral dose of this compound or vehicle is administered.

    • After a specified time, a glucose solution is administered orally.

    • Blood samples are collected at various time points post-glucose administration.

    • Blood glucose and insulin levels are measured for each sample.

    • The area under the curve (AUC) for glucose and insulin is calculated to determine the effect on glucose tolerance and insulin secretion.

Phase 1 Clinical Trial in Healthy Volunteers
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[7]

  • Methodology:

    • An open-label, dose-escalation study design is used.[5]

    • Healthy volunteers are enrolled into cohorts, each receiving a specific single or multiple dose of this compound.[7][8]

    • Safety is monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]

    • Blood samples are collected at multiple time points to determine the pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, AUC).[5]

    • Pharmacodynamic markers such as glucose, insulin, C-peptide, and glucagon levels are also measured.[7][8]

Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_preclinical Preclinical In Vivo Studies cluster_clinical Clinical Trials invitro_start Receptor Binding & Potency Assays (e.g., Ca²⁺ Influx) gsis_assay Functional Assays (e.g., GSIS in MIN6 cells) invitro_start->gsis_assay Proceed if potent animal_pk Pharmacokinetics in Animal Models (e.g., Rats) gsis_assay->animal_pk Proceed if functional animal_efficacy Efficacy in Diabetic Animal Models (e.g., OGTT) animal_pk->animal_efficacy animal_safety Toxicology & Safety Pharmacology animal_efficacy->animal_safety Proceed if efficacious phase1 Phase 1: Safety & PK in Healthy Volunteers animal_safety->phase1 Proceed if safe phase2 Phase 2: Efficacy & Safety in T2D Patients phase1->phase2 Proceed if safe & good PK

Caption: Generalized workflow for the development of this compound.

Safety and Tolerability

Across preclinical and clinical studies, this compound has demonstrated a favorable safety profile.

  • Preclinical: No significant off-target activity was observed at a concentration of 10 μM.[4] Studies in diabetic animal models indicated no risk of hypoglycemia at therapeutic doses.[4][6]

  • Phase 1: this compound was found to be safe and well-tolerated in healthy volunteers for up to 14 days of administration, with a low risk of hepatotoxicity.[7] No serious adverse events were reported, and all AEs were classified as unrelated to the study drug.[7][8]

  • Phase 2a: The compound was well-tolerated in patients with T2D.[9] No severe adverse effects were identified, and there were no evident signals of hepatotoxicity.[9] The frequency of adverse effects was comparable to placebo.[9]

Conclusion

This compound is a potent and selective second-generation GPR40 agonist developed with a clear focus on mitigating the risks associated with its predecessors. The structure-activity relationship studies successfully yielded a compound with enhanced potency and a more favorable safety profile. While preclinical and early clinical data demonstrated its potential as a glucose-lowering agent, the preliminary results from the Phase 2a trial did not show a statistically significant improvement in the primary efficacy endpoint compared to placebo.[9] Further analysis of the complete data from this trial will be crucial in determining the future development path for this compound in the treatment of type 2 diabetes and potentially other related metabolic disorders.[9]

References

CPL207280: A Novel GPR40 Agonist for Glucose Homeostasis in Animal Models - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPL207280 is a novel, potent, and selective G-protein coupled receptor 40 (GPR40/FFA1) agonist developed for the treatment of type 2 diabetes (T2D). Preclinical studies in various animal models have demonstrated its efficacy in improving glucose homeostasis primarily through glucose-dependent insulin secretion. This technical guide provides an in-depth overview of the effects of this compound on glucose metabolism in animal models, detailing the experimental protocols used to assess its activity and presenting the quantitative data in a clear, comparative format. Furthermore, it elucidates the underlying signaling pathways and the typical experimental workflow for the preclinical evaluation of such compounds.

Introduction

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids. Its activation leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for T2D with a reduced risk of hypoglycemia.[1][2][3] this compound was developed as a next-generation GPR40 agonist with an improved safety profile, particularly concerning hepatotoxicity, which was a limiting factor for earlier molecules in this class.[1] This document summarizes the key preclinical findings that highlight the therapeutic potential of this compound.

Mechanism of Action: GPR40 Signaling Pathway

This compound exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). The key steps are outlined below.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Vesicles Insulin Vesicles PKC->Insulin_Vesicles Promotes Exocytosis Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Ca_cyto->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion ER->Ca_ER Releases

Caption: GPR40 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Efficacy
AssayCell LineParameterThis compoundFasiglifam (TAK-875)Reference
Ca²⁺ InfluxhGPR40-expressing cellsEC₅₀80 nM270 nM[2]
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 Pancreatic β-cellsFold Enhancement (at 10 µM)3.9xNot explicitly stated, but this compound is 3.9x greater[2]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelParameterThis compound (10 mg/kg)Fasiglifam (10 mg/kg)Reference
Wistar Han Rats & C57BL6 Mice (Glucose Challenged)Insulin Secretion2.5x greater than Fasiglifam-[2]
Diabetic Rat Model 1Insulin Area Under the Curve (AUC) Increase212%-[2]
Diabetic Rat Model 2Insulin Area Under the Curve (AUC) Increase142%-[2]
Diabetic Rat Model 3Insulin Area Under the Curve (AUC) Increase347%-[2]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Calcium (Ca²⁺) Influx Assay

This assay measures the ability of a compound to activate GPR40, leading to an increase in intracellular calcium concentration.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR40 receptor.

  • Protocol:

    • Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

    • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in the dark at 37°C for 1 hour.

    • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 2-3 minutes.

    • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated as the difference between the peak fluorescence and the baseline. The EC₅₀ value is determined by plotting the response against the compound concentration and fitting the data to a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by this compound in the presence of high glucose concentrations.

  • Cell Line: MIN6 mouse pancreatic β-cell line.

  • Protocol:

    • Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

    • Pre-incubation (Starvation): Wash the cells with Krebs-Ringer Bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this low-glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

    • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of this compound or a vehicle control. Incubate for 1-2 hours at 37°C.

    • Supernatant Collection: Collect the supernatant from each well.

    • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.

    • Data Normalization: The amount of secreted insulin can be normalized to the total protein content of the cells in each well.

Oral Glucose Tolerance Test (OGTT) in Diabetic Rat Models

The OGTT evaluates the effect of this compound on the ability of diabetic animals to clear a glucose load from the bloodstream.

  • Animal Models: Various models of type 2 diabetes in rats, such as Zucker Diabetic Fatty (ZDF) rats or streptozotocin (STZ)-induced diabetic rats.

  • Protocol:

    • Acclimatization and Fasting: Acclimatize the animals to handling. Fast the rats overnight (approximately 16 hours) with free access to water.

    • Baseline Blood Sample: At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.

    • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.

    • Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, administer a glucose solution (e.g., 2 g/kg body weight) orally.

    • Serial Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Analysis: Measure blood glucose concentrations at each time point using a glucometer. Measure plasma insulin concentrations from the collected blood samples using an ELISA kit.

    • Data Calculation: Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of the compound on glucose tolerance and insulin secretion.

Experimental and Preclinical Workflow

The development of a novel GPR40 agonist like this compound follows a structured preclinical testing cascade to evaluate its potency, selectivity, efficacy, and safety.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making a Primary Screening: Ca²⁺ Influx Assay (Potency & Efficacy) b Selectivity Profiling: Screening against other receptors a->b c Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells & Isolated Islets b->c d Hepatotoxicity Assessment: In vitro liver cell models c->d i Lead Candidate Selection d->i e Pharmacokinetics (PK) Studies: Absorption, Distribution, Metabolism, Excretion (ADME) in rodents f Acute Efficacy Models: Oral Glucose Tolerance Test (OGTT) in normal & diabetic rodents e->f g Chronic Efficacy Models: Long-term studies in diabetic animal models (e.g., ZDF rats) f->g h Safety & Toxicology: GLP toxicology studies g->h j IND-Enabling Studies h->j i->e

Caption: Preclinical Development Workflow for a GPR40 Agonist.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for type 2 diabetes. In various animal models, it has demonstrated potent and glucose-dependent enhancement of insulin secretion, leading to improved glucose tolerance. The compound's mechanism of action through the GPR40 signaling pathway is well-characterized. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation and development of novel GPR40 agonists. The favorable preclinical profile of this compound, particularly its efficacy and improved safety outlook, positions it as a compelling candidate for clinical development.[1][2]

References

The Safety and Toxicological Profile of CPL207280: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] It has been developed for the treatment of type 2 diabetes.[2] The therapeutic rationale for GPR40 agonists lies in their ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, thus offering a glucose-dependent mechanism to improve glycemic control with a potentially low risk of hypoglycemia.[3]

The development of GPR40 agonists has been challenging, primarily due to the hepatotoxicity observed with earlier compounds in this class, most notably TAK-875 (fasiglifam), which was discontinued in Phase III clinical trials.[3][4] The liver injury associated with TAK-875 was linked to the inhibition of bile acid transporters.[3] this compound was specifically designed to mitigate this risk by reducing its molecular weight and lipophilicity.[1] This guide provides a comprehensive overview of the safety and toxicology profile of this compound, drawing from preclinical and clinical data.

Preclinical Safety and Toxicology

In Vitro Hepatotoxicity Assessment

A series of in vitro studies were conducted to evaluate the potential for this compound to cause drug-induced liver injury (DILI), with a direct comparison to TAK-875.[5]

In studies using both HepG2 cells and primary human hepatocytes, this compound demonstrated a significantly better safety profile than TAK-875. At a concentration of 100 μM, TAK-875 led to a complete loss of cell viability, whereas this compound only reduced viability by approximately 20%.[5]

This compound showed a negligible effect on hepatic mitochondrial function.[5] In contrast, TAK-875 was found to potently reduce cellular ATP content, indicating mitochondrial toxicity.[5]

A key focus of the preclinical safety evaluation was the interaction of this compound with bile acid transporters, a known mechanism of DILI for TAK-875. The inhibitory activity of this compound on these transporters was found to be an order of magnitude lower than that of TAK-875.[5]

In Vivo Toxicology Studies

Repeated-dose toxicology studies were conducted in both rats and monkeys.[5]

In a 14-day repeated-dose study in rats, this compound was administered at doses up to 1200 mg/kg.[5] While treatment-related adverse effects were noted at the highest dose, no significant elevations in liver injury markers such as ALT, ALP, and AST were observed at doses with comparable exposure to hepatotoxic doses of TAK-875.[5]

Long-term toxicity studies in monkeys also indicated a favorable safety profile, with no deleterious hepatic effects observed.[5]

Data Presentation: Preclinical Safety and Toxicology
ParameterThis compoundTAK-875 (Fasiglifam)Reference
Hepatocyte Viability (100 µM) ~20% reductionComplete loss of viability[5]
Mitochondrial Function Negligible effect on ATP contentPotent reduction in cellular ATP content[5]
Bile Acid Transporter Inhibition One order of magnitude less than TAK-875Potent inhibitor[5]
In Vivo Rat Toxicology (14-day) No significant liver enzyme elevation at comparable exposuresDose-dependent elevation of ALT, bilirubin, and total bile acids[5]
In Vivo Monkey Toxicology No deleterious hepatic effects observedNot reported in direct comparison[5]

Clinical Safety Profile

Phase I Clinical Trial

A first-in-human Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[2] The study involved single ascending doses (5-480 mg) and multiple ascending doses (60-480 mg) administered once daily for 14 days.[2]

Key Findings:

  • Safety and Tolerability: this compound was found to be safe and well-tolerated.[2] No deaths or serious adverse events were reported.[2] All adverse events that did occur were classified as unrelated to the study drug.[2]

  • Hepatotoxicity: There were no clinically significant differences in safety parameters, including those related to liver function, between the different cohorts.[2] The study concluded a low risk of hepatotoxicity.[2]

  • Dose-Limiting Toxicity: No dose-limiting toxicity was observed even at the highest dose of 480 mg, and therefore, a maximum tolerated dose (MTD) was not determined.[6]

Preliminary Phase IIa Clinical Trial Data

Preliminary results from a Phase IIa clinical trial in patients with type 2 diabetes further support the favorable safety profile of this compound.[7] In this 14-day study with doses ranging from 60 mg to 480 mg, the drug was well-tolerated.[7] Importantly, no clear signals of hepatotoxicity were identified.[7] The frequency of adverse events was comparable to or lower than that of the placebo group.[7]

Data Presentation: Clinical Safety
Study PhasePopulationDosing RegimenKey Safety FindingsReference
Phase I Healthy VolunteersSingle doses (5-480 mg) and multiple doses (60-480 mg) for 14 daysSafe and well-tolerated.[2] No serious adverse events.[2] All adverse events unrelated to the study drug.[2] No dose-limiting toxicity observed.[6] Low risk of hepatotoxicity.[2][2][6]
Phase IIa (Preliminary) Type 2 Diabetes Patients60 mg, 120 mg, 240 mg, and 480 mg for 14 daysHigh tolerability.[7] No severe adverse effects.[7] No evident signals of hepatotoxicity.[7] Frequency of adverse events comparable to or lower than placebo.[7][7]

Experimental Protocols

In Vitro Hepatotoxicity Assays

Objective: To assess the direct cytotoxic effects of this compound on liver cells.

Methodology Overview:

  • Cell Culture: HepG2 cells or cryopreserved primary human hepatocytes are cultured in appropriate media.[5]

  • Compound Exposure: Cells are incubated with a range of concentrations of this compound and a comparator compound (e.g., TAK-875) for a specified period (e.g., 48 hours).[5]

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay, which quantifies mitochondrial activity, or by measuring ATP levels.[5]

  • Data Analysis: Viability is normalized to a vehicle-treated control group.[5]

Mitochondrial Function Assay

Objective: To evaluate the impact of this compound on mitochondrial respiration.

Methodology Overview:

  • Cell Culture: Hepatocytes are cultured as described above.

  • Compound Treatment: Cells are treated with this compound or a positive control known to affect mitochondrial function.

  • Respiration Measurement: Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer. This involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • ATP Measurement: Cellular ATP levels can be quantified using a luciferase-based assay.

Bile Acid Transporter Inhibition Assay

Objective: To determine the inhibitory potential of this compound on key bile acid transporters.

Methodology Overview:

  • Transporter Expression System: Transformed HEK cells or vesicles expressing specific bile acid transporters (e.g., BSEP, NTCP) are used.[5]

  • Incubation: The cells or vesicles are incubated with a range of concentrations of this compound and a known substrate for the specific transporter for a defined period (e.g., 1 hour).[5]

  • Inhibition Measurement: The inhibition of substrate transport is measured.

  • Data Analysis: IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of the transporter activity.[5]

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40/ FFAR1 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates Ca_influx GPR40->Ca_influx Promotes Ca2+ Influx PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca2+ Release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers Fusion Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Simplified signaling pathway of this compound-mediated insulin secretion.

experimental_workflow Hepatocyte_Viability Hepatocyte Viability Assay Rat_Tox Repeated-Dose Toxicology (Rat) Mitochondrial_Function Mitochondrial Function Assay Bile_Acid_Transporter Bile Acid Transporter Inhibition Assay Bile_Acid_Transporter->Rat_Tox Monkey_Tox Repeated-Dose Toxicology (Monkey) Bile_Acid_Transporter->Monkey_Tox Phase_I Phase I Clinical Trial (Healthy Volunteers) Rat_Tox->Phase_I Monkey_Tox->Phase_I Phase_IIa Phase IIa Clinical Trial (T2D Patients) Phase_I->Phase_IIa End End Phase_IIa->End Favorable Safety Profile Start Start Start->Hepatocyte_Viability Start->Mitochondrial_Function Start->Bile_Acid_Transporter

References

The Pharmacokinetics and Pharmacodynamics of CPL207280: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally available, small-molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[1][2][3] As such, it has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format to facilitate understanding and further research.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Efficacy

This compound enhances glucose-dependent insulin secretion by activating GPR40.[5] This activation stimulates a signaling cascade that results in increased intracellular calcium levels, ultimately leading to the potentiation of insulin release from pancreatic β-cells.[2][3]

Signaling Pathway of this compound via GPR40

The binding of this compound to GPR40 on pancreatic β-cells initiates a downstream signaling cascade. This process is primarily mediated through the Gαq protein subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 G_protein Gαq GPR40->G_protein Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptors Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Insulin_Secretion Enhanced Insulin Secretion Ca2_release->Insulin_Secretion Promotes

Caption: GPR40 Signaling Pathway Activated by this compound.
In Vitro Potency and Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound. In a Ca2+ influx assay using a human GPR40 protein, this compound exhibited significantly greater potency compared to the first-generation GPR40 agonist, fasiglifam (TAK-875).[2][6] Furthermore, this compound has been shown to substantially enhance glucose-stimulated insulin secretion in pancreatic β-cell lines.[2][6]

ParameterThis compoundFasiglifam (TAK-875)Reference
EC50 (Ca2+ influx assay, hGPR40) 80 nM270 nM[2]
GSIS Enhancement (MIN6 cells, 10 µM) 3.9-fold greater than control-[2][6]
In Vivo Pharmacodynamics in Animal Models

In vivo studies in various rodent models of type 2 diabetes have confirmed the anti-diabetic effects of this compound. Administration of this compound led to a significant, dose-dependent improvement in glucose tolerance and a marked increase in insulin secretion in response to a glucose challenge, without inducing hypoglycemia.[2][5]

Animal ModelDose of this compoundKey FindingsReference
Wistar Han Rats & C57BL6 Mice10 mg/kg2.5-times greater insulin secretion vs. fasiglifam[2]
Diabetic Rat ModelsNot specifiedIncreased insulin AUC by 142% to 347%[2][5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and in a first-in-human Phase 1 clinical trial. The data supports a once-daily dosing regimen.[1][7]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and monkeys have shown that this compound possesses favorable properties, including good oral bioavailability.[8]

SpeciesBioavailabilityReference
Rat63%[8]
Clinical Pharmacokinetics in Healthy Volunteers

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound in healthy adult volunteers. The study enrolled 24 subjects across 8 cohorts, with doses ranging from 5 to 480 mg.[1][7]

Dose CohortDose (mg)Mean Cmax (ng/mL)Mean AUC0-24h (ng·h/mL)Tmax (hours)
15195161-3
848051646031-3

Note: Data for intermediate cohorts were not fully detailed in the provided references.

The exposure to this compound, as measured by Cmax and AUC, increased in a dose-dependent manner.[1] However, dose-normalized Cmax was observed to decrease with ascending doses.[7] The terminal elimination half-life was not found to be dependent on the dose or prandial state.[7]

Experimental Protocols

Calcium (Ca2+) Influx Assay

The potency of this compound on the human GPR40 receptor was determined by measuring changes in intracellular calcium concentration.

Calcium_Influx_Assay_Workflow start Start cell_culture Culture hGPR40- expressing cells start->cell_culture dye_loading Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition measurement Measure fluorescence (indicative of [Ca²⁺]i) using a plate reader compound_addition->measurement data_analysis Analyze data to determine EC₅₀ measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Calcium Influx Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human GPR40 receptor are cultured in appropriate media and conditions.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Intracellular esterases cleave the AM ester group, trapping the dye inside the cells.

  • Compound Addition: A multi-well plate containing the dye-loaded cells is treated with a range of concentrations of this compound.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The change in fluorescence is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The effect of this compound on insulin secretion in response to glucose is a critical measure of its pharmacodynamic activity.

Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer, with or without the addition of this compound at various concentrations.

  • Sample Collection: After a defined incubation period, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

  • Data Analysis: The amount of insulin secreted in the presence of this compound is compared to the amount secreted in its absence to determine the fold-enhancement of GSIS.

In Vivo Glucose Tolerance Test

This experiment assesses the effect of this compound on the ability of an animal to clear a glucose load from the bloodstream.

Methodology:

  • Animal Acclimatization and Fasting: Animals (e.g., rats or mice) are acclimatized to the experimental conditions and then fasted overnight.

  • Drug Administration: this compound or vehicle is administered orally at a specified time before the glucose challenge.

  • Glucose Challenge: A bolus of glucose is administered orally or intraperitoneally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations.

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of this compound on glucose tolerance and insulin secretion.

Safety and Tolerability

In the Phase 1 clinical trial, single oral doses of this compound up to 480 mg were found to be safe and well-tolerated in healthy volunteers.[1][7] No serious adverse events were reported, and all observed adverse events were classified as unrelated to the study drug.[1][7] Preclinical studies also indicated a favorable safety profile, with a lower risk of hepatotoxicity compared to earlier GPR40 agonists.[5]

Conclusion

This compound is a potent and selective GPR40 agonist with a pharmacokinetic and pharmacodynamic profile that supports its development as a once-daily oral therapy for type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion, has been demonstrated in both in vitro and in vivo models. Clinical data from the first-in-human study have shown the compound to be safe and well-tolerated. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for CPL207280 in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active, and potent G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), agonist.[1][2] It has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1][3] The mechanism of action of this compound involves the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][3] Activation of GPR40 by this compound leads to an increase in cytosolic free calcium ([Ca2+]i) in these cells, which potentiates insulin release in a glucose-dependent manner.[1][3] This glucose dependency minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1]

Preclinical studies in various diabetic rat models have shown that this compound effectively improves glucose tolerance and stimulates insulin secretion.[1][2][4] Notably, it has been designed to have a favorable safety profile, particularly with a reduced risk of hepatotoxicity compared to earlier GPR40 agonists like fasiglifam (TAK-875).[4][5][6] These application notes provide detailed protocols for the use of this compound in diabetic rat models based on available preclinical data.

Mechanism of Action: GPR40 Signaling Pathway

The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade that results in insulin exocytosis.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates InsulinVesicle Insulin Vesicle Exocytosis DAG->InsulinVesicle Potentiates Ca_ER->InsulinVesicle Triggers

Caption: this compound-mediated GPR40 signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound
AssayTargetCell LineThis compound EC₅₀ (nM)Fasiglifam (TAK-875) EC₅₀ (nM)Reference
Ca²⁺ InfluxHuman GPR40-80270[1][3]
GSIS Enhancement-Mouse MIN6--[1][3]

At a concentration of 10 µM, this compound showed a 3.9-fold greater enhancement of glucose-stimulated insulin secretion (GSIS) in mouse MIN6 pancreatic β-cells compared to the control.[1][3]

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models
Rat ModelParameterThis compound TreatmentOutcomeReference
Wistar HanInsulin Secretion10 mg/kg2.5-fold greater than fasiglifam[1][3]
Diabetic Rat Models (unspecified)Insulin AUC-Increased by 212%, 142%, and 347% in three different models[1][3][4]
Goto-Kakizaki (GK)Glucose Tolerance30 mg/kg (oral)Improved[1]
Zucker Diabetic Fatty (ZDF)Glucose Tolerance-Improved[7]
ZDSD RatsGlucose Tolerance-Improved[1]
Table 3: Pharmacokinetic Parameters of this compound in Wistar Han Rats
Dose (oral)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)BioavailabilityReference
3 mg/kg169911.4163%[1][2]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in diabetic rat models.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Animal Model Selection (e.g., GK, ZDF rats) B Acclimatization A->B C Baseline Measurements (Glucose, Insulin, Body Weight) B->C D Randomization into Groups (Vehicle, this compound) C->D E Drug Administration (e.g., Oral Gavage) D->E F Oral Glucose Tolerance Test (OGTT) E->F After Treatment Period G Blood Sampling (Glucose & Insulin Measurement) F->G H Data Analysis (AUC Calculation) G->H

Caption: General experimental workflow for evaluating this compound in diabetic rats.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

1. Animal Models:

  • Goto-Kakizaki (GK) rats: A non-obese, spontaneously diabetic model.

  • Zucker Diabetic Fatty (ZDF) rats: An obese model of type 2 diabetes with insulin resistance.

  • ZDSD rats: A model of polygenic obesity and type 2 diabetes.

2. Materials:

  • This compound

  • Vehicle solution: 5% DMSO / 40% PEG300 / 55% PBS[1] or 0.9% NaCl.[1]

  • Glucose solution (e.g., 40% w/v)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

3. Procedure:

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: Fast the rats for 6-16 hours (overnight) before the experiment, with free access to water.[1]

  • Baseline Blood Sample: Take a baseline blood sample (t= -30 min or 0 min) from the tail vein to measure fasting glucose and insulin levels.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[1]

    • The control group should receive an equivalent volume of the vehicle.

  • Glucose Challenge: 30 to 60 minutes after drug administration, administer a glucose bolus orally (e.g., 2 g/kg body weight).

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge. A typical schedule includes 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]

  • Sample Processing and Analysis:

    • Measure blood glucose immediately using a glucometer.

    • For insulin measurement, centrifuge the blood samples to separate plasma and store at -80°C until analysis with an insulin ELISA kit.

4. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each group.

  • Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.

Safety and Tolerability

Preclinical and early clinical studies have indicated that this compound has a favorable safety profile.[4][6] It has shown a lower risk of hepatotoxicity compared to fasiglifam, which was withdrawn from clinical trials due to liver safety concerns.[5][6] Furthermore, this compound's glucose-dependent mechanism of action suggests a low risk of inducing hypoglycemia at therapeutic doses.[1][3] No significant off-target activities were observed in safety screening panels.[1][3][4]

Conclusion

This compound is a promising GPR40 agonist for the treatment of type 2 diabetes. The protocols outlined above provide a framework for researchers to investigate its anti-diabetic effects in established rat models. The key advantages of this compound, including its potent glucose-lowering effects and favorable safety profile, make it a compelling candidate for further drug development.[1][3]

References

Application Notes and Protocols for CPL207280 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical dosage and administration of CPL207280, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist. The information is compiled from published preclinical studies and is intended to guide researchers in designing their own experiments.

Overview

This compound is a potent and selective agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1] Its activation leads to an increase in intracellular calcium and enhances glucose-stimulated insulin secretion (GSIS).[1][2] Preclinical studies have demonstrated its efficacy in improving glucose tolerance in various diabetic animal models, with a favorable safety profile, particularly concerning hepatotoxicity, which was a limiting factor for earlier GPR40 agonists like TAK-875.[3][4][5]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various preclinical models as reported in the literature.

Table 1: In Vivo Dosage and Administration of this compound in Rodent Models

Animal ModelDosing RouteVehicleDose(s)Study TypeKey FindingsReference
Wistar Han RatsOral5% DMSO/40% PEG300/55% PBS10 mg/kgGlucose Tolerance TestStimulated 2.5-times greater insulin secretion compared to fasiglifam without causing hypoglycemia.[6]
C57BL/6 MiceOralNot Specified10 mg/kgGlucose Tolerance TestEnhanced insulin secretion.[1][6]
Zucker Diabetic Fatty (ZDF) RatsOralNot SpecifiedNot SpecifiedDiabetes ModelImproved diabetes markers.[3][4]
Goto Kakizaki (GK) RatsOral5% DMSO/40% PEG300/55% PBS30 mg/kgDiabetes ModelImproved glucose tolerance.[6]
db/db MiceOralNot SpecifiedNot SpecifiedDiabetes ModelImproved diabetes markers.[3][4]
Sprague Dawley (SD) RatsOralNot Specified10 mg/kgGlucose Tolerance TestStimulated 2.5-times greater insulin secretion compared to fasiglifam.[7]

Table 2: In Vitro Concentrations of this compound

Cell Line / SystemConcentration(s)Assay TypeKey FindingsReference
Human GPR40 expressing cellsEC50 = 80 nMCa2+ Influx AssayShowed greater potency than fasiglifam (EC50 = 270 nM).[1][5][6]
Mouse MIN6 pancreatic β-cells10 µMGlucose-Stimulated Insulin Secretion (GSIS)Showed 3.9 times greater enhancement of GSIS compared to fasiglifam.[1][6]
Rat INS-1E insulinoma cellsVarious concentrationsGSIS AssayIncreased the amount of secreted insulin.[6]
Human, monkey, and rat hepatocytes10 µMMetabolic ProfilingThis compound was metabolized mainly through oxidation, in contrast to the toxic glucuronidation of TAK-875.[8]

Signaling Pathway

This compound acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade that results in glucose-dependent insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Vesicles Insulin Vesicles Ca2_increase->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound GPR40 Signaling Pathway.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited preclinical research. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in rodent models.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO/40% PEG300/55% PBS)

  • Glucose solution (e.g., 2 g/kg)

  • Animal model (e.g., Wistar Han rats, C57BL/6 mice)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Protocol:

  • Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Record baseline body weight and blood glucose levels (t= -30 min).

  • Administer this compound or vehicle orally via gavage at the desired dose (e.g., 10 mg/kg).

  • At t=0 min, administer a glucose bolus orally via gavage.

  • Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • (Optional) Collect blood samples at various time points for insulin level analysis.

  • Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose clearance.

OGTT_Workflow Fasting Overnight Fasting (12-16h) Baseline Baseline Measurements (Weight, Blood Glucose) Fasting->Baseline Administration Oral Administration (this compound or Vehicle) Baseline->Administration Glucose_Challenge Oral Glucose Challenge Administration->Glucose_Challenge 30 min post-dose Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Analysis Glucose & Insulin Analysis (AUC Calculation) Blood_Sampling->Analysis

Workflow for an Oral Glucose Tolerance Test.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1E)

  • Cell culture reagents

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 20 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Protocol:

  • Plate pancreatic β-cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with a physiological buffer (e.g., PBS).

  • Pre-incubate the cells in KRBH with low glucose for a defined period (e.g., 2 hours) to establish a basal insulin secretion rate.

  • Replace the pre-incubation buffer with fresh KRBH containing either low glucose or high glucose, with or without various concentrations of this compound.

  • Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Collect the supernatant to measure the amount of secreted insulin.

  • Quantify insulin concentration in the supernatant using an insulin ELISA kit.

  • (Optional) Lyse the cells to measure total insulin content for normalization.

  • Express the results as fold-change in insulin secretion over the basal (low glucose) condition.

GSIS_Assay_Workflow Cell_Culture Culture Pancreatic β-cells Pre_Incubation Pre-incubation (Low Glucose KRBH) Cell_Culture->Pre_Incubation Treatment Incubation with Treatment Groups (Low/High Glucose +/- this compound) Pre_Incubation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Insulin_Quantification Quantify Insulin (ELISA) Supernatant_Collection->Insulin_Quantification Data_Analysis Data Analysis (Fold Change vs. Basal) Insulin_Quantification->Data_Analysis

Workflow for a GSIS Assay.

Safety and Toxicology

Preclinical studies have indicated that this compound has a favorable safety profile.[6] Long-term toxicity studies in rats and monkeys showed no deleterious hepatic effects.[3][8] In vitro studies demonstrated that this compound has a lower propensity for inhibiting bile acid transporters compared to TAK-875, a factor implicated in the liver injury associated with the older compound.[3][4]

Conclusion

This compound is a promising GPR40 agonist with demonstrated preclinical efficacy in animal models of type 2 diabetes. The provided data and protocols can serve as a starting point for researchers investigating its therapeutic potential. It is recommended to consult the original research articles for further details and to optimize protocols based on specific experimental needs and laboratory conditions.

References

Application Notes and Protocols for Assessing CPL207280 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CPL207280 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[1] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy and selectivity of this compound.

Mechanism of Action: GPR40 Signaling Pathway

This compound mimics the action of endogenous long-chain free fatty acids by binding to and activating GPR40 on pancreatic β-cells. This activation stimulates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key signal for the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER InsulinVesicle Insulin Vesicles Ca2_cyto->InsulinVesicle Triggers InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Fusion & Exocytosis Calcium_Influx_Workflow A Seed cells expressing hGPR40 in a 96-well plate B Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Add varying concentrations of this compound C->D E Measure fluorescence intensity over time using a plate reader D->E F Calculate EC50 values from the dose-response curve E->F GSIS_Workflow A Culture pancreatic β-cells (e.g., MIN6, INS-1E) in a multi-well plate B Starve cells in low glucose (2.8 mM) Krebs-Ringer buffer (KRB) A->B C Incubate cells with this compound in KRB containing low (2.8 mM) or high (20 mM) glucose B->C D Collect supernatant after incubation period C->D E Measure insulin concentration in the supernatant using ELISA D->E F Normalize insulin levels to total protein content of cells E->F

References

CPL207280 solution preparation and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of CPL207280 solutions for use in experimental research. This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It is an investigational compound for the treatment of type 2 diabetes. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring the reliability of experimental data. As this compound is a poorly water-soluble compound, a stock solution in an organic solvent is necessary for most in vitro applications.

Recommended Solvent and Stock Solution Preparation:

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-handling: Before opening the vial, centrifuge it briefly to ensure that all the solid material is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 453.5 g/mol ), add 220.5 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to achieve complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation:

For cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration in the assay at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiments.

Stability Data

The stability of this compound in solution is dependent on the solvent and storage conditions. The following table summarizes the general stability guidelines. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
10 mM DMSO Stock -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.
10 mM DMSO Stock -80°CUp to 6 monthsPreferred for long-term storage.
Aqueous Working Solution 4°CUse immediatelyPrepare fresh for each experiment. Do not store.

Experimental Protocols

Calcium Influx Assay

This protocol describes a method to measure the potency of this compound in activating GPR40, leading to an increase in intracellular calcium concentration.

Materials:

  • CHO-K1 cells stably expressing human GPR40

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in DMSO)

  • Assay plates (e.g., black-walled, clear-bottom 96-well plates)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed the GPR40-expressing CHO-K1 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the DMSO stock solution.

  • Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of this compound on glucose-stimulated insulin secretion in a pancreatic beta-cell line, such as MIN6.

Materials:

  • MIN6 cells

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • This compound stock solution (10 mM in DMSO)

  • Insulin ELISA kit

  • Cell lysis buffer

Protocol:

  • Cell Culture: Culture MIN6 cells to the desired confluence in 24-well plates.

  • Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate them in KRBB with low glucose for 1-2 hours at 37°C to allow the basal insulin secretion to stabilize.

  • Treatment: Remove the pre-incubation buffer and add fresh KRBB containing low glucose or high glucose, with or without different concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Supernatant Collection: Collect the supernatant from each well to measure the secreted insulin.

  • Cell Lysis: Lyse the cells in each well to determine the total protein or DNA content for normalization.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin levels to the total protein or DNA content. Analyze the potentiation of glucose-stimulated insulin secretion by this compound.

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFA1 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Potentiates PKC->Insulin_secretion Potentiates

Caption: this compound activates the GPR40 receptor, leading to insulin secretion.

Experimental Workflow for In Vitro Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Assay Buffer/Medium prep_stock->prep_working treatment Treat Cells with this compound and Controls prep_working->treatment prep_cells Seed and Culture Cells prep_cells->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (e.g., Fluorescence, Insulin) incubation->measurement normalization Normalize Data (e.g., to cell number) measurement->normalization curve_fitting Generate Dose-Response Curve normalization->curve_fitting results Determine EC50 or Potentiation Effect curve_fitting->results

Application of CPL207280 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, potent, and specific agonist for the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes (T2D) due to its role in enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][3] this compound was developed as a second-generation GPR40 agonist, designed to overcome the hepatotoxicity concerns that led to the discontinuation of earlier compounds in this class, such as fasiglifam (TAK-875).[1][4] Preclinical and early clinical studies have demonstrated a favorable safety profile for this compound, particularly regarding liver safety, and have shown its potential as an effective anti-diabetic agent.[3][5]

This document provides detailed application notes, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of relevant pathways and workflows for the use of this compound in metabolic disease research.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating GPR40 on pancreatic β-cells. This activation, in a glucose-dependent manner, initiates a signaling cascade that results in the potentiation of insulin secretion. The proposed signaling pathway is as follows:

  • Binding and Activation: this compound binds to the GPR40 receptor on the surface of pancreatic β-cells.

  • Gq/11 Protein Coupling: The activated GPR40 receptor couples with and activates the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1][3]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFA1 This compound->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release Ca2+ Release ER->Ca2_release Insulin_Exocytosis Insulin Exocytosis Ca2_release->Insulin_Exocytosis Triggers

Caption: this compound signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterThis compoundFasiglifam (TAK-875)Reference
EC50 in Ca2+ Influx Assay (human GPR40) 80 nM270 nM[1]
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells (at 10 µM) 3.9-fold greater than fasiglifam-[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelParameterThis compound (10 mg/kg)FasiglifamReference
Wistar Han rats and C57BL6 mice (glucose challenged) Insulin Secretion2.5-fold greater than fasiglifam-[1]
Diabetic Rat Model 1 Increase in Insulin Area Under the Curve (AUC)212%-[1]
Diabetic Rat Model 2 Increase in Insulin Area Under the Curve (AUC)142%-[1]
Diabetic Rat Model 3 Increase in Insulin Area Under the Curve (AUC)347%-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

In Vitro Ca2+ Influx Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration in cells expressing GPR40.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed the GPR40-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 1 hour).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the respective wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescent plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) kinetically over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value using non-linear regression.

Calcium_Influx_Assay_Workflow cluster_workflow Calcium Influx Assay Workflow A Seed GPR40-expressing HEK293 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Wash cells to remove excess dye C->D E Add serial dilutions of this compound D->E F Measure fluorescence kinetically E->F G Plot dose-response curve and calculate EC50 F->G

Caption: Workflow for the in vitro Ca2+ influx assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay evaluates the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Materials:

  • MIN6 pancreatic β-cells

  • Culture medium (e.g., DMEM with 15% FBS, high glucose)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Starvation: Wash the cells with KRBB containing low glucose and incubate for 1-2 hours at 37°C to starve the cells and establish a basal insulin secretion level.

  • Pre-incubation: Replace the starvation buffer with fresh KRBB containing low glucose and the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add KRBB containing either low or high glucose, along with the same concentrations of this compound or vehicle. Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

GSIS_Assay_Workflow cluster_workflow GSIS Assay Workflow A Seed MIN6 cells in 24-well plate B Starve cells in low glucose KRBB A->B C Pre-incubate with this compound in low glucose KRBB B->C D Stimulate with low or high glucose + this compound in KRBB C->D E Collect supernatant D->E F Measure insulin concentration using ELISA E->F G Analyze and compare insulin secretion F->G OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test Workflow A Fast diabetic animals overnight B Collect baseline blood sample (t=0 min) A->B C Administer this compound or vehicle via oral gavage B->C D Administer glucose solution via oral gavage C->D E Collect serial blood samples (e.g., 15, 30, 60, 90, 120 min) D->E F Measure blood glucose and plasma insulin E->F G Calculate AUC for glucose and insulin, and compare groups F->G

References

Application Notes and Protocols for CPL207280 in GPR40 Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] Unlike previous GPR40 agonists, such as fasiglifam (TAK-875), which was withdrawn from clinical trials due to liver toxicity, this compound has demonstrated a more favorable safety profile.[1] These application notes provide detailed protocols for utilizing this compound to investigate GPR40 signaling pathways, focusing on key in vitro assays.

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in augmenting insulin secretion. Some synthetic GPR40 agonists have also been shown to signal through the Gαs subunit, leading to the production of cyclic AMP (cAMP), which can also contribute to insulin secretion and the release of incretins like GLP-1.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates (agonist-dependent) PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates Insulin Secretion Insulin Secretion Ca2+->Insulin Secretion Augments ERK ERK PKC->ERK Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->ERK Activates pERK pERK ERK->pERK Phosphorylation pERK->Insulin Secretion Contributes to Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPR40-expressing cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour at 37°C Load_Dye->Incubate_1h Add_this compound Add serial dilutions of this compound Incubate_1h->Add_this compound Measure_Fluorescence Measure fluorescence intensity kinetically (e.g., using a FLIPR instrument) Add_this compound->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End GSIS_Workflow Start Start Seed_MIN6 Seed MIN6 cells in a 24-well plate Start->Seed_MIN6 Culture_48h Culture for 48 hours Seed_MIN6->Culture_48h Pre-incubation Pre-incubate in low glucose buffer Culture_48h->Pre-incubation Incubate_1h Incubate for 1 hour Pre-incubation->Incubate_1h Stimulation Incubate with low or high glucose buffer +/- this compound Incubate_1h->Stimulation Incubate_1h_Stim Incubate for 1 hour Stimulation->Incubate_1h_Stim Collect_Supernatant Collect supernatant Incubate_1h_Stim->Collect_Supernatant Measure_Insulin Measure insulin concentration (e.g., ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Analyze and compare insulin secretion Measure_Insulin->Analyze_Data End End Analyze_Data->End ERK_Phosphorylation_Workflow Start Start Seed_Cells Seed GPR40-expressing cells Start->Seed_Cells Serum_Starve Serum starve cells overnight Seed_Cells->Serum_Starve Treat_this compound Treat with this compound for various time points Serum_Starve->Treat_this compound Lyse_Cells Lyse cells and collect protein Treat_this compound->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer_Membrane Transfer proteins to a PVDF membrane SDS_PAGE->Transfer_Membrane Block_Membrane Block the membrane Transfer_Membrane->Block_Membrane Primary_Antibody Incubate with primary antibodies (anti-p-ERK and anti-total-ERK) Block_Membrane->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detect_Signal Detect signal using chemiluminescence Secondary_Antibody->Detect_Signal Analyze_Data Quantify band intensities Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Assessing Insulin Secretion with CPL207280

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[2] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[2][3] Preclinical studies have demonstrated that this compound is a potent enhancer of GSIS, exhibiting greater potency than the first-generation GPR40 agonist, fasiglifam (TAK-875).[2][3] Furthermore, this compound has shown a favorable safety profile, particularly with a low risk of hepatotoxicity, an issue that led to the discontinuation of fasiglifam.[2][4]

These application notes provide detailed protocols for assessing the effects of this compound on insulin secretion in both in vitro and in vivo models.

Mechanism of Action: this compound Signaling Pathway

This compound acts as an agonist at the GPR40 receptor on pancreatic β-cells. Upon binding, it activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the exocytosis of insulin-containing granules.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Insulin_Vesicle Insulin Vesicle Ca2_cyto->Insulin_Vesicle Triggers fusion Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Exocytosis

Caption: this compound signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

In Vitro Potency and Efficacy
ParameterThis compoundFasiglifam (TAK-875)Cell Line/SystemReference
EC₅₀ (Ca²⁺ influx) 80 nM270 nMHuman GPR40[2][3]
GSIS Enhancement 3.9-fold greater-Mouse MIN6 pancreatic β-cells (at 10 µM)[2]
In Vivo Insulin Secretion and Glucose Tolerance
Animal ModelTreatmentEffect on Insulin SecretionImprovement in Glucose ToleranceReference
Wistar Han Rats & C57BL6 Mice This compound (10 mg/kg)2.5-fold greater than fasiglifamImproved[2]
Diabetic Rat Models (x3) This compoundIncreased insulin AUC by 212%, 142%, and 347%Improved[2]

Experimental Protocols

In Vitro Assessment of this compound

This assay measures the ability of this compound to activate GPR40 and trigger an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human GPR40 (hGPR40)

  • DMEM with high glucose, 10% FBS, and selection antibiotic

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and reference compounds (e.g., fasiglifam)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture: Culture hGPR40-expressing HEK293 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 384-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescent plate reader. Record baseline fluorescence for a short period. Add the compound solutions to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the EC₅₀ value for this compound by fitting the dose-response curve to a four-parameter logistic equation.

This protocol details the assessment of this compound's effect on insulin secretion from a mouse pancreatic β-cell line in response to glucose.

Materials:

  • MIN6 pancreatic β-cells

  • DMEM with 10% FBS

  • Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 20 mM for high glucose)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed MIN6 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer containing low glucose (2.8 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation: After pre-incubation, aspirate the buffer and add fresh KRB buffer with:

    • Low glucose (2.8 mM)

    • Low glucose (2.8 mM) + this compound (e.g., 10 µM)

    • High glucose (20 mM)

    • High glucose (20 mM) + this compound (e.g., 10 µM)

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well. Compare the insulin secretion in the presence of this compound to the respective controls.

GSIS_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis seed Seed MIN6 Cells culture Culture to 80-90% Confluency seed->culture wash Wash with Glucose-Free KRB culture->wash preincubate Pre-incubate in Low Glucose (2.8 mM) KRB wash->preincubate add_low Add Low Glucose (2.8 mM) ± this compound preincubate->add_low add_high Add High Glucose (20 mM) ± this compound preincubate->add_high incubate Incubate for 1 hour add_low->incubate add_high->incubate collect Collect Supernatant incubate->collect elisa Measure Insulin (ELISA) collect->elisa analyze Normalize and Analyze Data elisa->analyze

Caption: In vitro GSIS experimental workflow.
In Vivo Assessment of this compound

This protocol is used to evaluate the effect of this compound on glucose tolerance and insulin secretion in response to an oral glucose challenge in rats.

Materials:

  • Wistar Han rats (or other appropriate rodent model)

  • This compound formulation for oral administration

  • Vehicle control

  • Glucose solution for oral gavage (e.g., 2 g/kg)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Glucometer and test strips

  • Insulin ELISA kit

Protocol:

  • Animal Acclimation and Fasting: Acclimate the rats to the experimental conditions. Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t = -30 min) from the tail vein for glucose and insulin measurement.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally.

  • Pre-Glucose Blood Sample: At t = 0 min, take another blood sample.

  • Glucose Challenge: Immediately after the t = 0 min blood sample, administer the glucose solution orally.

  • Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Sample Processing: Measure blood glucose immediately using a glucometer. Process the remaining blood to collect plasma and store at -80°C for subsequent insulin analysis.

  • Insulin Measurement: Measure plasma insulin concentrations using an ELISA kit.

  • Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall effect of this compound on glucose tolerance and insulin secretion.

OGTT_Workflow fast Overnight Fast (16h) t_neg30 t = -30 min Baseline Blood Sample fast->t_neg30 admin Oral Administration (this compound or Vehicle) t_neg30->admin t_0 t = 0 min Blood Sample admin->t_0 glucose Oral Glucose Challenge t_0->glucose t_sampling t = 15, 30, 60, 90, 120 min Blood Sampling glucose->t_sampling measurements Measure Blood Glucose and Plasma Insulin t_sampling->measurements analysis Calculate AUC for Glucose and Insulin measurements->analysis

References

Application Note and Protocol: In Vivo Glucose Tolerance Test Using CPL207280

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[2] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][2] Preclinical studies have demonstrated that this compound improves glucose tolerance in various diabetic animal models.[1][2][3] This document provides a detailed protocol for performing an in vivo glucose tolerance test (GTT) to evaluate the efficacy of this compound in a rodent model.

This compound Signaling Pathway

This compound acts as an agonist for GPR40, a receptor activated by medium and long-chain fatty acids.[2] Upon binding, it initiates a signaling cascade that results in an increase in cytosolic free calcium ([Ca2+]i), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2]

GPR40_Signaling_Pathway cluster_ec Extracellular Space cluster_pm Plasma Membrane cluster_ic Intracellular Space This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Insulin_Vesicle Insulin Vesicles Ca2_increase->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization VDCC VDCC (Opening) Depolarization->VDCC VDCC->Ca2_increase Ca2+ Influx

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

This protocol details the procedure for an oral glucose tolerance test in mice to assess the effect of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • D-Glucose (sterile solution, e.g., 20%)

  • Animal model: C57BL/6J mice or a relevant diabetic mouse model (e.g., db/db mice)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Oral gavage needles

  • Animal scale

  • Timer

Procedure:

OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing and Baseline cluster_gtt Glucose Challenge & Sampling cluster_analysis Analysis Acclimatize 1. Acclimatize Mice (1 week) Fasting 2. Fast Mice (6-16 hours, water ad libitum) Acclimatize->Fasting Weighing 3. Weigh Mice & Calculate Doses Fasting->Weighing Dosing 4. Administer this compound/Vehicle (p.o., e.g., 10 mg/kg) Weighing->Dosing Wait 5. Wait 30-60 min Dosing->Wait Baseline_Blood 6. Collect Baseline Blood (t=0) (Tail vein) Wait->Baseline_Blood Glucose_Challenge 7. Glucose Gavage (e.g., 2 g/kg) Baseline_Blood->Glucose_Challenge Blood_Sampling 8. Blood Collection at 15, 30, 60, 90, 120 min Glucose_Challenge->Blood_Sampling Analysis 9. Analyze Blood Glucose & Calculate AUC Blood_Sampling->Analysis

Caption: Experimental workflow for the in vivo glucose tolerance test.

Detailed Steps:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Fasting: Fast the mice for 6 to 16 hours prior to the experiment.[4][5][6] Ensure free access to water during the fasting period.[5][6][7]

  • Preparation:

    • Prepare a sterile solution of D-glucose (e.g., 20% in saline).

    • Prepare this compound at the desired concentration (e.g., 10 mg/kg) in the appropriate vehicle.[2]

  • Dosing:

    • Weigh each mouse to determine the correct dosage volumes.

    • Administer this compound or vehicle via oral gavage (p.o.).

  • Baseline Blood Glucose:

    • After a predetermined time following this compound administration (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein.

    • Measure and record the blood glucose level using a glucometer.

  • Glucose Challenge:

    • Immediately after the baseline blood sample, administer the glucose solution via oral gavage (e.g., 2 g/kg body weight).[6]

  • Blood Sampling:

    • Collect blood samples from the tail vein at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[5][7]

  • Data Analysis:

    • Measure the blood glucose concentration for each sample.

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion curve for each animal. Statistical analysis (e.g., t-test or ANOVA) can then be performed to compare the different treatment groups.

Data Presentation

The quantitative data from the OGTT should be summarized in tables for clear comparison.

Table 1: Blood Glucose Levels (mg/dL) at Different Time Points

Treatment GroupNt=0 mint=15 mint=30 mint=60 mint=90 mint=120 min
Vehicle895 ± 5250 ± 15300 ± 20220 ± 18150 ± 12100 ± 8
This compound (10 mg/kg)892 ± 6200 ± 12230 ± 15160 ± 10110 ± 995 ± 7
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle group is denoted by an asterisk (p < 0.05).

Table 2: Area Under the Curve (AUC) for Glucose Excursion

Treatment GroupNAUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle818000 ± 1200-
This compound (10 mg/kg)812000 ± 95033.3%
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle group is denoted by an asterisk (p < 0.05).

Conclusion

This protocol provides a standardized method for evaluating the in vivo efficacy of this compound on glucose tolerance. Adherence to this protocol will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel GPR40 agonist. In preclinical studies, this compound has been shown to significantly improve glucose tolerance and enhance glucose-stimulated insulin secretion in diabetic animal models.[1][2]

References

Sourcing and purchasing CPL207280 for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

CPL207280 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1] this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][3][4] These application notes provide detailed protocols for in vitro and in vivo studies involving this compound, as well as a summary of its key characteristics to facilitate its use in research settings.

Sourcing and Physicochemical Properties

This compound can be sourced from various chemical suppliers specializing in research compounds. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2361497-72-3MedchemExpress
Molecular Formula C₂₄H₂₇NO₅SInferred from Structure
Molecular Weight 441.54 g/mol Inferred from Structure
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMSOCommon for lab use
Storage Store at -20°C for long-term stability.Standard practice

Safety and Handling

While this compound has shown a favorable safety profile in preclinical and early clinical studies with a low risk of hepatotoxicity, standard laboratory safety precautions should always be observed.[3][4][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to obtain a Safety Data Sheet (SDS) from your supplier.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. Upon binding of this compound, the GPR40 receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[6]

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds Gq Gq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Insulin Insulin Secretion (potentiated) Ca2_cyto->Insulin Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Metabolism->ATP_ADP ATP_ADP->Ca2_cyto Depolarization

Caption: GPR40 signaling pathway activated by this compound.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound

AssayCell Line/SystemParameterThis compoundFasiglifam (TAK-875)Reference
Ca²⁺ Influx Human GPR40 expressing cellsEC₅₀80 nM270 nM[1][3]
Glucose-Stimulated Insulin Secretion (GSIS) MIN6 pancreatic β-cellsFold enhancement at 10 µM3.9x-[1][3]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Wistar Han Rats

DoseCₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)AUC₀₋₂₄ (ng/mL*h)Bioavailability (%)Reference
3 mg/kg p.o. 169911.41-63[3]
5 mg/kg p.o. 191-3-516-[7]
480 mg/kg p.o. 5161-3-4603-[7]

Experimental Protocols

In Vitro Assays

Protocol 1: Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound in cells expressing the GPR40 receptor.

Calcium_Influx_Workflow A 1. Seed GPR40-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with this compound at various concentrations B->C D 4. Measure baseline fluorescence C->D E 5. Stimulate with a known agonist (optional) or measure direct this compound effect D->E F 6. Record fluorescence changes over time using a plate reader E->F G 7. Analyze data and calculate EC₅₀ F->G

Caption: Workflow for a calcium influx assay.

Materials:

  • GPR40-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

  • Cell culture medium appropriate for the cell line

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution in DMSO

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the respective wells.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence before adding a stimulating agonist (if applicable). Record the fluorescence intensity over time after the addition of the compound.

  • Data Analysis: Determine the change in fluorescence intensity for each concentration of this compound. Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the measurement of insulin secretion from pancreatic β-cells (e.g., MIN6 cell line) in response to glucose and this compound.[8][9]

Materials:

  • MIN6 cells

  • DMEM with 25 mM glucose, 15% FBS, and other supplements

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • This compound stock solution in DMSO

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in 24-well plates until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with a glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing either low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM), with or without different concentrations of this compound.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Analyze the effect of this compound on insulin secretion at both low and high glucose concentrations.

In Vivo Protocol

Protocol 3: Oral Gavage Administration in Rats

This protocol provides a standard procedure for the oral administration of this compound to rats for pharmacokinetic and pharmacodynamic studies.[10][11][12]

Oral_Gavage_Workflow A 1. Prepare this compound formulation in a suitable vehicle (e.g., 0.5% CMC) B 2. Weigh the rat to determine the correct dosing volume A->B C 3. Gently restrain the rat B->C D 4. Measure the gavage needle length (from mouth to the last rib) C->D E 5. Insert the gavage needle into the esophagus D->E F 6. Slowly administer the this compound formulation E->F G 7. Carefully remove the gavage needle F->G H 8. Monitor the animal for any adverse effects G->H

Caption: Workflow for oral gavage in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Animal scale

  • Appropriately sized gavage needles for rats (e.g., 16-18 gauge)

  • Syringes

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Preparation: Fast the rats overnight (if required by the study design) with free access to water. Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Dosing:

    • Gently but firmly restrain the rat.

    • Measure the gavage needle against the rat's body to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-dosing Monitoring: Return the rat to its cage and monitor for any signs of distress. For pharmacokinetic studies, blood samples are collected at predetermined time points after administration.

Conclusion

This compound is a valuable research tool for investigating the role of GPR40 in metabolic diseases, particularly type 2 diabetes. The protocols and data presented here provide a foundation for designing and conducting experiments with this promising compound. Researchers should always adhere to good laboratory practices and consult relevant literature for further details specific to their experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CPL207280 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CPL207280, a potent and selective GPR40/FFA1 agonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Upon binding, it activates the receptor, primarily expressed in pancreatic β-cells, leading to an increase in cytosolic free calcium ([Ca2+]i).[3] This intracellular calcium influx enhances glucose-stimulated insulin secretion (GSIS).[1][3][4]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on available data, a starting concentration range of 100 nM to 10 µM is recommended for most cell-based assays. The EC50 for this compound in a Ca2+ influx assay with human GPR40 protein is approximately 80 nM.[1][3][4] Significant enhancement of glucose-stimulated insulin secretion in MIN6 pancreatic β-cells has been observed at a concentration of 10 µM.[1][3][4]

Q3: Is this compound cytotoxic? What is a safe concentration range?

A3: this compound has demonstrated a favorable safety profile in vitro with low cytotoxicity. In studies comparing it to another GPR40 agonist, TAK-875, this compound showed negligible effects on the viability of HepG2 cells and primary human hepatocytes at concentrations up to 10 µM.[5] At a concentration of 100 µM, this compound reduced cell viability by only about 20%.[5] Therefore, for most experiments, concentrations up to 10 µM are considered safe and unlikely to induce significant cytotoxicity.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, this compound should be dissolved in an appropriate solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%, ideally ≤ 0.1%) to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no compound activity Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Unresponsive: The cell line used may not express GPR40 or the necessary downstream signaling components.Confirm GPR40 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to express GPR40, such as MIN6 or INS-1E cells.[4]
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variability.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment.
Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in the final compound concentration.Calibrate your pipettes regularly and use precise pipetting techniques.
Compound Precipitation: The compound may be precipitating out of solution when diluted in aqueous media.Visually inspect for any precipitate after dilution. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent (ensure the agent itself does not affect the assay).
High background or off-target effects Concentration Too High: High concentrations of any small molecule can lead to non-specific effects.Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects.[7][8]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[6] Always include a vehicle-only control.
Compound Instability: Degradation products of the compound might be causing off-target effects.Ensure the stability of this compound under your experimental conditions.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell Line/SystemParameterThis compoundTAK-875 (Fasiglifam)Reference
Ca2+ InfluxHuman GPR40 ProteinEC5080 nM270 nM[1][3][4]
Glucose-Stimulated Insulin Secretion (GSIS)Mouse MIN6 Pancreatic β-cellsEnhancement at 10 µM3.9-fold greater than control-[1][3][4]

Table 2: In Vitro Cytotoxicity of this compound (48-hour incubation)

Cell LineConcentration% Viability (vs. DMSO control)Reference
HepG2Up to 10 µM~100%[5]
100 µM~80%[5]
Primary Human HepatocytesUp to 10 µM~100%[5]
100 µM~80%[5]

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with high glucose, supplemented with FBS, penicillin-streptomycin, and β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)

  • KRBB with high glucose (e.g., 20 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the assay.

  • Pre-incubation: On the day of the experiment, gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBB with low glucose for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Treatment: Prepare dilutions of this compound in KRBB with both low and high glucose concentrations. Also, prepare vehicle controls (DMSO in KRBB with low and high glucose).

  • Stimulation: After the pre-incubation, remove the low-glucose KRBB and add the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the insulin secretion in the this compound-treated groups to the vehicle controls under both low and high glucose conditions.

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, MIN6)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium.[6] Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity if applicable.

Visualizations

GPR40_Signaling_Pathway GPR40 Signaling Pathway for Insulin Secretion This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds and Activates Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release ER->Ca_release Induces Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis

Caption: this compound activates the GPR40 receptor, initiating a signaling cascade.

GSIS_Workflow Experimental Workflow for GSIS Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed MIN6 Cells in 24-well plate pre_incubate 2. Pre-incubate with Low Glucose KRBB (2h) seed_cells->pre_incubate prep_treatment 3. Prepare this compound and Vehicle Controls pre_incubate->prep_treatment add_treatment 4. Add Treatment Solutions (Low & High Glucose) prep_treatment->add_treatment incubate 5. Incubate (1h at 37°C) add_treatment->incubate collect_supernatant 6. Collect Supernatant incubate->collect_supernatant measure_insulin 7. Measure Insulin (ELISA) collect_supernatant->measure_insulin analyze_data 8. Normalize and Analyze Data measure_insulin->analyze_data

Caption: Workflow for conducting a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Troubleshooting_Logic Troubleshooting Logic for In Vitro Experiments start Inconsistent or Unexpected Results check_concentration Is the concentration in the optimal range? start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_controls Are controls (vehicle, positive) behaving as expected? check_concentration->check_controls Yes dose_response->check_controls troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) check_controls->troubleshoot_assay No check_cells Are cells healthy and expressing the target? check_controls->check_cells Yes review_handling Review Compound Handling & Storage troubleshoot_assay->review_handling validate_cells Validate Cell Line (Passage, Mycoplasma, Target Expression) check_cells->validate_cells No check_cells->review_handling Yes validate_cells->review_handling end Optimized Experiment review_handling->end

Caption: A logical workflow for troubleshooting common issues in vitro.

References

CPL207280 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with CPL207280, a potent GPR40/FFA1 agonist. The following information is curated to assist in the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative solubility data for this compound in a wide range of individual solvents is not extensively published, preclinical studies have utilized vehicle formulations that indicate its solubility characteristics. This compound is an orally active compound that has been successfully formulated for in vivo studies, suggesting it can be effectively brought into solution.[1][2]

Q2: I am observing precipitation when preparing my this compound solution. What could be the cause?

A2: Precipitation can occur for several reasons, including:

  • Solvent choice: this compound may have limited solubility in purely aqueous solutions.

  • Concentration: The desired concentration of your solution may exceed the solubility limit in the chosen solvent system.

  • pH: The pH of the solution can significantly impact the solubility of compounds with ionizable groups.

  • Temperature: Solubility is often temperature-dependent. Preparation or storage at lower temperatures might lead to precipitation.

Q3: Is there a recommended solvent system for this compound?

A3: Based on vehicle formulations used in published animal studies, a co-solvent system is recommended for dissolving this compound. A common vehicle consists of a mixture of DMSO, PEG300, and PBS.[2] This suggests that while this compound is soluble in DMSO, the addition of a co-solvent like PEG300 and a buffer like PBS is necessary to maintain solubility and create a biocompatible formulation for in vivo use.

Q4: Has a sustained-release formulation of this compound been developed?

A4: Yes, a sustained-release (SR) dosage form of this compound has been developed for clinical administration.[3] However, the specific composition and excipients used in this proprietary formulation are not publicly available.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Issue 1: this compound fails to dissolve completely.

Root Cause Analysis and Solution Workflow:

cluster_0 Troubleshooting Incomplete Dissolution start Start: this compound not dissolving solvent Initial Solvent System start->solvent check_dmso Is DMSO the primary solvent? solvent->check_dmso use_dmso Use 100% DMSO initially check_dmso->use_dmso No add_cosolvent Introduce a co-solvent (e.g., PEG300) check_dmso->add_cosolvent Yes use_dmso->add_cosolvent check_concentration Is the concentration too high? add_cosolvent->check_concentration reduce_concentration Lower the concentration check_concentration->reduce_concentration Yes gentle_warming Apply gentle warming (e.g., 37°C water bath) check_concentration->gentle_warming No reduce_concentration->gentle_warming sonication Use sonication gentle_warming->sonication success Success: this compound Dissolved sonication->success

Caption: Workflow for addressing incomplete dissolution of this compound.

Issue 2: this compound precipitates out of solution after initial dissolution.

Root Cause Analysis and Solution Workflow:

cluster_1 Troubleshooting Precipitation start Start: Precipitation observed check_aqueous Was an aqueous buffer added? start->check_aqueous adjust_ratio Adjust co-solvent/buffer ratio check_aqueous->adjust_ratio Yes check_storage Review storage conditions check_aqueous->check_storage No check_ph Check final solution pH adjust_ratio->check_ph adjust_ph Adjust pH if necessary check_ph->adjust_ph adjust_ph->check_storage store_rt Store at room temperature check_storage->store_rt Stored cold prepare_fresh Prepare fresh solution before use check_storage->prepare_fresh Stored for extended period success Success: Stable Solution store_rt->success prepare_fresh->success

Caption: Workflow for resolving precipitation issues with this compound solutions.

Experimental Protocols

Recommended Protocol for Preparing a this compound Stock Solution

This protocol is based on vehicle formulations reported in preclinical studies.[2] Researchers should perform small-scale pilot tests to determine the optimal solvent ratios for their specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow:

cluster_2 This compound Solution Preparation Workflow weigh 1. Weigh this compound add_dmso 2. Add DMSO to dissolve weigh->add_dmso vortex 3. Vortex until clear add_dmso->vortex add_peg 4. Add PEG300 vortex->add_peg mix_peg 5. Mix thoroughly add_peg->mix_peg add_pbs 6. Add PBS dropwise while mixing mix_peg->add_pbs final_mix 7. Vortex to a homogenous solution add_pbs->final_mix sterile_filter 8. Sterile filter (optional, for in vivo) final_mix->sterile_filter

Caption: Step-by-step workflow for preparing a this compound solution.

Detailed Steps:

  • Initial Dissolution: Weigh the required amount of this compound. Dissolve it first in a small volume of DMSO. For example, to prepare a final solution with 5% DMSO, dissolve the entire amount of this compound in 5% of the final volume with DMSO.

  • Vortex: Vortex the solution until the this compound is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be applied if necessary.

  • Co-solvent Addition: Add the required volume of PEG300 (e.g., 40-55% of the final volume) and mix thoroughly.

  • Aqueous Buffer Addition: Slowly add the PBS (pH 7.4) dropwise while continuously vortexing or stirring to bring the solution to the final volume. This gradual addition is crucial to prevent precipitation.

  • Final Solution: The final solution should be clear and homogenous.

  • Storage: It is recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, store at room temperature and protect from light. Avoid cold storage as this may promote precipitation.

Data Presentation

The following table summarizes the vehicle compositions used in preclinical studies of this compound, which can serve as a starting point for developing your own formulations.

ComponentFormulation 1[2]Formulation 2[2]Purpose
DMSO 5%5%Primary solvent for initial dissolution
PEG300 40%55%Co-solvent to improve solubility and stability
PBS 55%40%Aqueous buffer to ensure physiological pH

Note: The reduced lipophilicity of this compound was a key design feature to improve its safety profile compared to earlier GPR40 agonists like TAK-875.[3] While this may contribute to more favorable formulation properties, careful preparation is still essential for achieving a stable solution.

References

How to minimize off-target effects of CPL207280

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CPL207280, a potent and selective G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonist. The information herein is designed to help users minimize potential off-target effects and ensure the successful application of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active agonist of GPR40/FFA1, a receptor primarily expressed in pancreatic β-cells.[1] Its activation by this compound enhances glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic agent for type 2 diabetes.[1]

Q2: Has this compound shown any off-target activity in preclinical studies?

A2: Preclinical safety assessments, including screening against a panel of 47 common off-target proteins (Safety47™), have shown no significant off-target activity for this compound at a concentration of 10 µM.[1][2][3] Clinical trials in healthy volunteers have also demonstrated a favorable safety profile with no serious adverse events attributed to the compound.[4]

Q3: Why is minimizing off-target effects a concern for GPR40 agonists?

A3: The first-generation GPR40 agonist, fasiglifam (TAK-875), was withdrawn from phase III clinical trials due to liver toxicity.[5] This was attributed to the inhibition of bile acid transporters, an off-target effect. This compound was specifically designed to reduce the lipophilicity and molecular weight compared to fasiglifam, thereby minimizing the risk of such off-target liabilities.[3]

Q4: What is the recommended concentration range for in vitro experiments?

A4: The effective concentration (EC50) of this compound in a Ca2+ influx assay with human GPR40 is approximately 80 nM.[1][3] For in vitro studies, it is recommended to start with a concentration range around the EC50 and not to exceed concentrations where off-target effects might become more probable (e.g., >10 µM), unless specifically investigating dose-dependent toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal efficacy in vitro (e.g., reduced insulin secretion) 1. Inappropriate cell line (low GPR40 expression).2. Incorrect glucose concentration.3. Compound degradation.1. Use a validated cell line with robust GPR40 expression (e.g., MIN6 pancreatic β-cells).2. Ensure the use of appropriate glucose concentrations to stimulate insulin secretion (e.g., high glucose conditions).3. Prepare fresh stock solutions of this compound and store them as recommended.
Observed cytotoxicity in cell-based assays 1. Concentration of this compound is too high.2. Off-target effects in the specific cell line used.3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Conduct a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay.3. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line.
Inconsistent results in vivo 1. Poor oral bioavailability in the animal model.2. Inappropriate dosing regimen.1. Review the pharmacokinetic data for this compound in the relevant species. Consider formulation adjustments if necessary.2. Optimize the dose and frequency of administration based on preclinical pharmacokinetic and pharmacodynamic data.
Suspected off-target effects in a novel experimental system 1. Interaction with other receptors or enzymes at high concentrations.2. Unique characteristics of the experimental model.1. Perform a broader off-target screening using commercially available services (e.g., kinase panels, receptor binding assays).2. Include appropriate negative controls (e.g., cells not expressing GPR40) and positive controls (e.g., a known pan-kinase inhibitor if kinase off-targets are suspected).

Quantitative Data Summary

Compound EC50 (hGPR40 Ca2+ influx assay) Notes
This compound80 nMA potent GPR40 agonist.[1][3]
Fasiglifam (TAK-875)270 nMA first-generation GPR40 agonist, for comparison.[1][3]

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Culture : Culture MIN6 pancreatic β-cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding : Seed MIN6 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.

  • Starvation : Gently wash the cells twice with Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose and then incubate in the same buffer for 2 hours at 37°C.

  • Treatment : Discard the starvation buffer and incubate the cells for 2 hours with KRBH containing 16.7 mM glucose and varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

  • Sample Collection : Collect the supernatant to measure insulin concentration.

  • Insulin Measurement : Quantify insulin levels in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Normalize the insulin secretion to the total protein content of the cells in each well.

Assessment of Off-Target Activity via Kinase Profiling
  • Compound Preparation : Prepare a stock solution of this compound in DMSO.

  • Kinase Panel : Select a commercially available kinase profiling service that offers a broad panel of kinases.

  • Assay Performance : The service provider will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound at a specified concentration (e.g., 10 µM) against the kinase panel.

  • Data Analysis : The results will be provided as a percentage of inhibition for each kinase. Significant inhibition (typically >50%) at the tested concentration may indicate a potential off-target interaction that warrants further investigation.

Visualizations

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFA1 This compound->GPR40 binds & activates Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers exocytosis GSIS Glucose-Stimulated Insulin Secretion Insulin_Vesicles->GSIS

Caption: this compound activates the GPR40 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Target_Engagement Target Engagement Assay (e.g., Ca²⁺ influx in GPR40-expressing cells) Dose_Response Dose-Response & EC50 Determination Target_Engagement->Dose_Response On_Target_Function On-Target Functional Assay (e.g., GSIS in MIN6 cells) Dose_Response->On_Target_Function PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Dose_Response->PK_PD Inform dose selection Off_Target_Screening Broad Off-Target Screening (e.g., Kinase & Receptor Panels) On_Target_Function->Off_Target_Screening at effective & higher concentrations Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) On_Target_Function->Cytotoxicity Efficacy_Study Efficacy Study in Disease Model (e.g., diabetic rats) PK_PD->Efficacy_Study Tolerability Tolerability & Safety Assessment Efficacy_Study->Tolerability

Caption: Workflow for assessing on- and off-target effects.

References

Improving the bioavailability of CPL207280 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CPL207280 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability in animal studies a topic of interest?

A1: this compound is an orally active GPR40/FFA1 agonist with antidiabetic effects, enhancing glucose-stimulated insulin secretion.[1] While preclinical data in rats suggests good oral bioavailability (around 63%), optimizing its delivery is crucial for consistent and reliable results in animal models of type 2 diabetes.[2] This is particularly important as formulation strategies can significantly impact the exposure and, consequently, the observed efficacy and safety profile of the compound. The development of a sustained-release dosage form for this compound underscores the importance of formulation in its therapeutic application.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][4] GPR40 is predominantly expressed in pancreatic β-cells.[4] Upon binding of an agonist like this compound, the receptor activates a signaling cascade that results in a glucose-dependent increase in insulin secretion.[3][4]

Q3: What are the known pharmacokinetic parameters of this compound in rats?

A3: Preclinical studies in Wistar Han rats have provided key pharmacokinetic data for this compound. Following a single oral dose of 3 mg/kg, the maximum plasma concentration (Cmax) was 1699 ng/mL, achieved at a Tmax of 1 hour, with a half-life (T1/2) of 1.41 hours.[1]

Troubleshooting Guide: Improving this compound Bioavailability

This guide addresses common issues encountered during in vivo studies and provides potential solutions.

Issue Potential Cause Troubleshooting Recommendations
Low or Variable Plasma Exposure Poor Aqueous Solubility: this compound, as a small molecule, may have solubility limitations in aqueous gastrointestinal fluids, leading to incomplete dissolution and absorption.1. pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly improve solubility.[4] 2. Co-solvents: Employing a mixture of water-miscible organic solvents (e.g., PEG 300, PEG 400, propylene glycol, ethanol) can enhance the solubility of hydrophobic compounds.[4] 3. Surfactants: The inclusion of non-ionic surfactants (e.g., Tween 80, Cremophor EL) can improve wetting and micellar solubilization.[4]
Suboptimal Formulation Vehicle 1. Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[2][4] 2. Inclusion Complexes: Utilizing cyclodextrins (e.g., HP-β-CD) can form inclusion complexes that enhance aqueous solubility.[4]
Particle Size Effects 1. Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution, which can enhance the dissolution rate and subsequent absorption.[4]
Rapid Elimination and Short Half-Life High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.1. Co-administration with Metabolic Inhibitors: While not a formulation strategy to improve inherent bioavailability, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism in exploratory studies. 2. Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo could be a long-term strategy.
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.1. Co-administration with P-gp Inhibitors: In investigative studies, co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) can help determine if efflux is a limiting factor to bioavailability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Wistar Han Rats (Single Oral Dose)

ParameterValueUnitReference
Dose3mg/kg[1]
Cmax1699ng/mL[1]
Tmax1h[1]
T1/21.41h[1]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

Objective: To prepare a solution of this compound for oral gavage in rats using a co-solvent system to enhance solubility.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG 400, PG, and deionized water in a desired ratio (e.g., 40:10:50 v/v/v).

  • Solubilization: Weigh the required amount of this compound powder and add it to a volumetric flask.

  • Add a portion of the co-solvent vehicle to the flask.

  • Vortex and then sonicate the mixture for 10-15 minutes to aid dissolution.

  • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Add the remaining vehicle to reach the final volume and mix thoroughly.

  • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to improve its solubilization and oral absorption.

Materials:

  • This compound powder

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Component Mixing: Accurately weigh the oil phase, surfactant, and co-surfactant in a glass vial according to a pre-determined ratio (e.g., 30:40:30 w/w/w).

  • Homogenization: Mix the components thoroughly using a vortex mixer until a homogenous and transparent liquid is formed. Gentle warming in a water bath (around 40°C) can be used to facilitate mixing.

  • Drug Loading: Add the accurately weighed this compound powder to the prepared SEDDS vehicle.

  • Solubilization: Vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization (Optional but Recommended):

    • Emulsification Study: Add a small amount of the prepared SEDDS formulation to water with gentle stirring and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.

Visualizations

Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion of PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Oral_Dosing Oral Gavage (e.g., 3 mg/kg) Formulation->Oral_Dosing Animal_Prep Fast Animals (e.g., 12 hours) Animal_Prep->Oral_Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Oral_Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LCMS_Analysis Analyze Plasma Samples by LC-MS/MS Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an oral bioavailability study of this compound.

References

CPL207280 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of CPL207280, a potent and selective G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonist.[1][2] This guide addresses potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active agonist for GPR40/FFA1, a receptor primarily expressed in pancreatic β-cells.[1][2] Its main function is to enhance glucose-stimulated insulin secretion (GSIS).[2][3] By activating GPR40, this compound initiates a signaling cascade that leads to an increase in cytosolic free calcium ([Ca2+]i), which in turn promotes insulin release in the presence of elevated glucose levels.[2] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia.[2][4]

Q2: What are the key differences between this compound and other GPR40 agonists like fasiglifam (TAK-875)?

A2: this compound was developed as a second-generation GPR40 agonist with an improved safety profile, particularly concerning hepatotoxicity, which was a concern with fasiglifam.[5][6] Structurally, this compound was designed with a lower molecular weight and lipophilicity to mitigate the risk of liver injury.[4] In vitro studies have shown that this compound has a greater potency in Ca2+ influx assays compared to fasiglifam.[2][4]

Q3: What are the recommended in vitro and in vivo models for studying this compound?

A3: For in vitro studies, MIN6 and INS-1E pancreatic β-cell lines are commonly used to assess the effect of this compound on glucose-stimulated insulin secretion.[3] For in vivo studies, healthy Wistar Han rats, C57BL6 mice, and various diabetic rat models have been utilized to evaluate its anti-diabetic effects and pharmacokinetic profile.[1][2]

Q4: What is the pharmacokinetic profile of this compound?

A4: In a Phase 1 study with healthy volunteers, single and multiple once-daily administrations of this compound were found to be safe and well-tolerated.[7] The pharmacokinetic profile supports once-daily administration.[7] In Wistar Han rats, a single oral dose of 10 mg/kg exhibited hypoglycemic effects, with a Tmax of 1 hour and a half-life of 1.41 hours.[1]

Troubleshooting Guides

Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assays

  • Possible Cause 1: Cell Health and Passage Number. Pancreatic β-cell lines like MIN6 and INS-1E can lose their glucose responsiveness at high passage numbers.

    • Troubleshooting Step: Ensure that cells are used within a validated low passage number range. Regularly perform quality control checks, such as testing their response to a known secretagogue like KCl.

  • Possible Cause 2: Inconsistent Glucose Starvation and Stimulation. The timing and glucose concentrations during the starvation and stimulation steps are critical for reproducible results.

    • Troubleshooting Step: Strictly adhere to a standardized protocol for the duration of glucose starvation (e.g., 2 hours in low glucose) and stimulation (e.g., 1 hour in high glucose).[3] Use accurately prepared glucose solutions.

  • Possible Cause 3: this compound Concentration and Solubility. Improperly dissolved this compound can lead to inconsistent effective concentrations.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. Perform a dose-response curve to identify the optimal concentration range.

Issue 2: Lack of In Vivo Efficacy in Animal Models

  • Possible Cause 1: Inadequate Dosing or Formulation. The oral bioavailability of this compound can be influenced by the vehicle and formulation used.

    • Troubleshooting Step: Refer to established protocols for vehicle selection and formulation. Ensure accurate oral gavage technique to deliver the intended dose. Consider performing a pilot pharmacokinetic study to confirm drug exposure in your animal model. A 10 mg/kg dose has been shown to be effective in rats and mice.[2]

  • Possible Cause 2: Animal Model Suitability. The choice of diabetic animal model can significantly impact the observed efficacy.

    • Troubleshooting Step: Select a diabetic model that is appropriate for studying GPR40-mediated effects. This compound has shown efficacy in multiple diabetic rat models.[2]

  • Possible Cause 3: Timing of Glucose Challenge. The timing of the glucose challenge relative to this compound administration is crucial for observing the glucose-lowering effect.

    • Troubleshooting Step: Optimize the timing of the oral glucose tolerance test (OGTT) post-CPL207280 administration based on its pharmacokinetic profile (Tmax is approximately 1 hour in rats).[1]

Data Presentation

Table 1: In Vitro Potency of this compound vs. Fasiglifam

AssayThis compound EC50Fasiglifam EC50Cell Type/SystemReference
Ca2+ Influx Assay80 nM270 nMHuman GPR40 Protein[2][4]

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models

Diabetic Rat ModelThis compound-Induced Increase in Insulin AUCReference
Model 1212%[2]
Model 2142%[2]
Model 3347%[2]

Experimental Protocols & Visualizations

This compound Signaling Pathway

The binding of this compound to GPR40 on pancreatic β-cells activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium, which increases cytosolic Ca2+ levels and promotes insulin granule exocytosis.

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFA1 This compound->GPR40 Binds Gq11 Gq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release Ca2+ Release ER->Ca_release Insulin_Exocytosis Insulin Exocytosis Ca_release->Insulin_Exocytosis Promotes

This compound-mediated GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflow: In Vitro GSIS Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Analysis seed_cells Seed Pancreatic β-cells culture Culture to Desired Confluency seed_cells->culture starve Glucose Starvation (Low Glucose Medium) culture->starve treat Treatment with this compound (in High Glucose Medium) starve->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect measure_insulin Measure Insulin Concentration (e.g., ELISA) collect->measure_insulin data_analysis Data Analysis measure_insulin->data_analysis

Workflow for an in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Addressing CPL207280 instability in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CPL207280 in long-term studies.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected potency of this compound in cellular assays.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: this compound, as a small molecule, should be stored under appropriate conditions to maintain its stability. Refer to the manufacturer's instructions for specific temperature and humidity requirements. Generally, storing small molecule compounds at -20°C or -80°C is recommended for long-term stability.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot stock solutions into single-use volumes.

    • Use Freshly Prepared Solutions: For optimal results, prepare working solutions from a fresh aliquot of the stock solution for each experiment.

    • Solvent Quality: Ensure the solvent used to dissolve this compound (e.g., DMSO) is of high purity and anhydrous, as contaminants or water can promote degradation.

Issue 2: Variability in experimental results across different batches of this compound.

  • Possible Cause: Batch-to-batch variation in purity or solid-state form of the compound.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA) Review: Always review the CoA for each new batch of this compound to confirm its purity and other specifications.

    • Qualification of New Batches: Before initiating a long-term study, it is good practice to perform a side-by-side comparison of the new batch with a previously validated batch in a standard bioassay to ensure comparable activity.

Issue 3: Poor solubility of this compound in aqueous buffers.

  • Possible Cause: this compound is a lipophilic molecule, which can lead to precipitation in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous assay buffer. Ensure thorough mixing at each dilution step.

    • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5% for DMSO) to avoid solvent-induced artifacts.

    • Use of Surfactants or BSA: In some cases, the addition of a low concentration of a non-ionic surfactant (e.g., Pluronic F-127) or bovine serum albumin (BSA) to the assay buffer can help maintain the solubility of lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Activation of GPR40 in pancreatic β-cells by this compound potentiates glucose-stimulated insulin secretion.

Q4: Are there any known off-target effects of this compound?

A4: Studies have shown that this compound has a favorable safety profile with no significant off-target activities observed at therapeutic concentrations.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termProtect from light and moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Working Dilutions (Aqueous)2-8°CShort-term (use fresh)Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: In Vitro GPR40 Activation Assay

  • Cell Line: A cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293).

  • Assay Principle: Measurement of intracellular calcium mobilization upon GPR40 activation.

  • Procedure: a. Seed the GPR40-expressing cells in a 96-well black, clear-bottom plate and culture overnight. b. Prepare a series of dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). c. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. d. Add the this compound dilutions to the cells. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. f. Calculate the EC50 value from the dose-response curve.

Visualizations

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 binds Gq Gq Protein GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion stimulates PKC->Insulin_Secretion potentiates

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (DMSO) working_dilutions Prepare Working Dilutions (Aqueous Buffer) stock_prep->working_dilutions compound_addition Add this compound dilutions working_dilutions->compound_addition cell_seeding Seed GPR40-expressing cells dye_loading Load cells with Calcium Dye cell_seeding->dye_loading dye_loading->compound_addition measurement Measure Fluorescence compound_addition->measurement data_analysis Analyze Dose-Response Curve measurement->data_analysis ec50 Determine EC50 data_analysis->ec50

Caption: Workflow for in vitro GPR40 activation assay.

Troubleshooting_Logic start Inconsistent Results? check_storage Verify Storage Conditions start->check_storage check_aliquoting Using Single-Use Aliquots? check_storage->check_aliquoting Yes end_bad Contact Support check_storage->end_bad No check_solvent Check Solvent Quality check_aliquoting->check_solvent Yes check_aliquoting->end_bad No check_batch New Compound Batch? check_solvent->check_batch Yes check_solvent->end_bad No qualify_batch Qualify New Batch check_batch->qualify_batch Yes end_good Consistent Results check_batch->end_good No qualify_batch->end_good

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Potential CPL207280 off-target activities to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target activities of CPL207280.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[1]

Q2: What is the known off-target activity profile of this compound?

Preclinical studies have shown that this compound has a favorable safety profile with minimal off-target activity.[1][3] Specifically, this compound was evaluated at a concentration of 10 µM in a Safety47 panel, a standard industry panel for assessing off-target liabilities, and no significant off-target activity was observed.[1][3]

Q3: How does this compound differ from previous GPR40 agonists like fasiglifam (TAK-875) in terms of off-target effects?

The development of the first-generation GPR40 agonist, fasiglifam, was halted due to liver toxicity.[2] this compound was specifically designed to mitigate this risk.[3] Studies have shown that this compound has a significantly lower propensity to inhibit key hepatobiliary transporters, such as the bile salt export pump (BSEP), compared to fasiglifam, which is believed to be a major contributor to the liver injury observed with the older compound.[4]

Q4: I am observing an unexpected phenotype in my this compound-treated cells. How can I begin to investigate if this is due to an off-target effect?

While this compound has a clean off-target profile, unexpected results can occur. Here’s a basic troubleshooting workflow:

  • Confirm On-Target Activity: Ensure that this compound is active in your system by measuring a known downstream effect of GPR40 activation, such as an increase in intracellular calcium or insulin secretion in a relevant cell line.

  • Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.

  • Use a Structural Analog: If available, test a structurally related but inactive analog of this compound. If the phenotype persists, it may be due to a shared chemical scaffold rather than GPR40 agonism.

  • Orthogonal Agonist: Use a different, structurally distinct GPR40 agonist. If this agonist does not produce the same phenotype, it increases the likelihood of an off-target effect of this compound.

  • Off-Target Screening: If the issue persists and is critical to your research, consider running a broad off-target screening panel.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: On-Target Potency of this compound

Assay TypeTargetSpeciesEC50 (nM)Reference
Ca2+ Influx AssayGPR40Human80[1][3]

Table 2: Comparative Activity of this compound and Fasiglifam

ParameterThis compoundFasiglifamReference
GPR40 EC50 (nM) 80270[3]
BSEP IC50 (µM) >10030[4]
OATP1B1 IC50 (µM) 17.90.49[4]
OATP1B3 IC50 (µM) 433.4[4]

Table 3: Representative Targets in a Safety47 Panel

The exact composition of the Safety47 panel used for this compound is not publicly available. The following is a representative list of targets commonly included in such panels to assess potential off-target liabilities.

Target ClassRepresentative Targets
GPCRs Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1, H2), Opioid (μ, δ, κ)
Kinases ABL, AKT, EGFR, HER2, MAPK, PKA, PKC, SRC
Ion Channels hERG, Nav1.5, Cav1.2, KCNQ1/mink
Transporters DAT, NET, SERT
Enzymes COX-1, COX-2, PDE3, PDE4, MAO-A, AChE
Nuclear Receptors ER, AR, GR, PR

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for a potential off-target receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • This compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.

      • A known radioligand for the target receptor at a concentration near its Kd.

      • Cell membrane preparation.

    • To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general procedure to screen this compound for inhibitory activity against a purified enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the target enzyme and its substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, this compound dilutions, and the enzyme solution.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate to allow for any interaction between this compound and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data to the control wells to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Gq Gαq GPR40->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2_ER Ca2+ ER->Ca2_ER releases Ca2_cyto Cytosolic Ca2+ (Increased) Ca2_ER->Ca2_cyto Insulin Insulin Granule Exocytosis Ca2_cyto->Insulin PKC->Insulin

Caption: GPR40 Signaling Pathway Activated by this compound.

Off_Target_Screening_Workflow cluster_experimental Experimental Workflow start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target Activity start->confirm_on_target dose_response Dose-Response Analysis confirm_on_target->dose_response structural_analog Test Inactive Structural Analog dose_response->structural_analog orthogonal_agonist Test Orthogonal GPR40 Agonist structural_analog->orthogonal_agonist off_target_panel Broad Off-Target Screening Panel orthogonal_agonist->off_target_panel analyze Analyze Results off_target_panel->analyze end Conclusion analyze->end

Caption: Troubleshooting Workflow for Unexpected Phenotypes.

References

CPL207280 Administration in Mice: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of CPL207280 in mice. It includes detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and potent agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is primarily expressed in pancreatic β-cells.[2] Upon activation by agonists like this compound, GPR40 stimulates a signaling cascade that results in increased intracellular calcium levels, leading to enhanced glucose-stimulated insulin secretion (GSIS).[2][3] This mechanism of action makes this compound a promising candidate for the treatment of type 2 diabetes.

Q2: What are the recommended administration routes for this compound in mice?

A2: The most commonly reported administration route for this compound in mice is oral gavage.[4] While specific protocols for intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections of this compound in mice are not extensively detailed in published literature, this guide provides adapted protocols based on general best practices for these techniques in mice.

Q3: What are the suggested dose ranges for this compound in mice?

A3: For oral administration, doses ranging from 3 mg/kg to 100 mg/kg have been used in mice and rats.[4] A dose of 10 mg/kg has been shown to stimulate insulin secretion effectively in C57BL/6 mice.[1] Dose selection for other routes should be guided by the specific experimental objectives and preliminary dose-response studies.

Q4: What vehicle should be used to formulate this compound for in vivo studies?

A4: Published studies have utilized 0.9% NaCl or a solution of 5% DMSO/40% PEG300/55% PBS as a vehicle for oral administration of this compound in rodents. The choice of vehicle may depend on the desired dose concentration and the administration route. It is crucial to ensure the solubility and stability of this compound in the selected vehicle.

Q5: What are the known pharmacokinetic parameters of this compound in mice?

A5: While detailed pharmacokinetic data for this compound specifically in mice is limited in the public domain, studies in Wistar Han rats provide some insight. After a single oral dose of 3 mg/kg in rats, the maximum plasma concentration (Cmax) was 1699 ng/mL, achieved at a Tmax of 1 hour, with a plasma half-life (t1/2) of 1.41 hours.[5] For intravenous administration of the same dose in rats, the plasma half-life was 1.4 hours.[4] Researchers should consider conducting preliminary pharmacokinetic studies in their specific mouse strain to determine the precise parameters.

Experimental Protocols

Oral Gavage Administration

This protocol is adapted from general oral gavage procedures for mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% NaCl or 5% DMSO/40% PEG300/55% PBS)

  • Sterile tubes for formulation

  • Vortex mixer

  • Animal balance

  • Flexible feeding tube (gavage needle) appropriate for the size of the mouse

  • Syringes (1 ml)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for 4-6 hours before administration may be required depending on the experimental design.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare the formulation by dissolving or suspending this compound in the chosen vehicle. Vortex thoroughly to ensure a homogenous mixture. Prepare fresh on the day of the experiment.

  • Dosing:

    • Weigh each mouse to determine the exact volume to be administered.

    • Gently restrain the mouse.

    • Measure the correct length of the feeding tube from the tip of the mouse's nose to the last rib.

    • Carefully insert the feeding tube into the esophagus. Do not force the tube.

    • Administer the calculated volume of the this compound formulation slowly and steadily.

    • Gently remove the feeding tube.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Intravenous (IV) Injection (Adapted Protocol)

Materials:

  • This compound formulated in a sterile, injectable vehicle (e.g., sterile saline with a solubilizing agent if necessary). The final formulation must be a clear solution.

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needle with a 1 ml syringe

  • 70% ethanol

Procedure:

  • Formulation and Animal Preparation: Prepare a sterile, clear solution of this compound. Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins. Place the mouse in a restrainer.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Visualize one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the desired volume (typically not exceeding 5 ml/kg).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Monitor the mouse for any adverse effects.

Subcutaneous (SC) Injection (Adapted Protocol)

Materials:

  • This compound formulated in a sterile vehicle.

  • 25-27 gauge needle with a 1 ml syringe

Procedure:

  • Formulation and Animal Preparation: Prepare the this compound formulation.

  • Injection:

    • Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the desired volume.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Administration Monitoring: Observe the animal for any local reactions at the injection site.

Intraperitoneal (IP) Injection (Adapted Protocol)

Materials:

  • This compound formulated in a sterile vehicle.

  • 23-27 gauge needle with a 1 ml syringe

Procedure:

  • Formulation and Animal Preparation: Prepare the this compound formulation.

  • Injection:

    • Restrain the mouse and tilt it slightly head-down.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

    • Aspirate to check for the presence of urine or intestinal contents.

    • Inject the desired volume.

    • Withdraw the needle.

  • Post-Administration Monitoring: Monitor the mouse for any signs of discomfort or peritonitis.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of this compound in the formulation Poor solubility in the chosen vehicle.Try a different vehicle or co-solvent system (e.g., adding a small percentage of DMSO or PEG300). Gentle warming and sonication may also help. Always prepare fresh.
Difficulty in administering the full dose via oral gavage Incorrect technique or animal resistance.Ensure proper restraint and correct measurement of the gavage needle length. Administer the solution slowly. If the animal is highly stressed, consider alternative routes if appropriate for the study.
Leakage from the injection site (SC or IP) Needle gauge is too large, or the injection volume is too high for the site.Use a smaller gauge needle. For SC injections, ensure the needle is fully in the subcutaneous space before injecting. For IP, ensure proper needle placement. Consider splitting high volumes into multiple injection sites if feasible.
Adverse animal reaction after injection (e.g., lethargy, distress) Formulation issue (e.g., pH, osmolarity), too rapid injection, or compound toxicity at the administered dose.Check the properties of your formulation. Ensure IV injections are administered slowly. If toxicity is suspected, perform a dose-response study to determine the maximum tolerated dose.
High variability in experimental results Inconsistent administration technique, formulation instability, or animal-to-animal variation.Standardize the administration protocol and ensure all personnel are properly trained. Prepare fresh formulations for each experiment. Increase the number of animals per group to account for biological variability.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssaySpeciesCell Line/ProteinParameterThis compoundFasiglifam (TAK-875)Reference
Ca2+ InfluxHumanGPR40 proteinEC5080 nM270 nM[1]
Glucose-Stimulated Insulin Secretion (GSIS)MouseMIN6 pancreatic β-cellsEnhancement at 10 µM3.9-fold greater-[1]

Table 2: Pharmacokinetic Parameters of this compound in Wistar Han Rats (3 mg/kg dose)

ParameterOral (p.o.)Intravenous (i.v.)Reference
Cmax (ng/mL) 1699-[5]
Tmax (h) 1-[5]
t1/2 (h) 1.411.4[4][5]
AUC (ng*h/mL) ---
Bioavailability (%) 63-[4]

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation Oral Oral Gavage Formulation->Oral IV Intravenous Formulation->IV SC Subcutaneous Formulation->SC IP Intraperitoneal Formulation->IP AnimalPrep Animal Preparation (Fasting, Weighing) AnimalPrep->Oral AnimalPrep->IV AnimalPrep->SC AnimalPrep->IP PK Pharmacokinetic Analysis (Blood Sampling) Oral->PK PD Pharmacodynamic Analysis (Glucose/Insulin Measurement) Oral->PD IV->PK IV->PD SC->PK SC->PD IP->PK IP->PD GPR40_signaling This compound This compound GPR40 GPR40 Receptor This compound->GPR40 binds & activates Gq Gq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Increased Intracellular Ca2+ ER->Ca2 releases Ca2+ Insulin Enhanced Glucose-Stimulated Insulin Secretion Ca2->Insulin PKC->Insulin

References

Validation & Comparative

A Comparative Analysis of CPL207280 and Fasiglifam (TAK-875) for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the efficacy and safety profiles of two GPR40 agonists, CPL207280 and the discontinued fasiglifam, supported by preclinical and clinical data.

This guide provides a detailed comparison of this compound and fasiglifam (TAK-875), two agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Both compounds were developed to enhance glucose-stimulated insulin secretion (GSIS) for the treatment of type 2 diabetes. While fasiglifam showed promising efficacy, its development was halted during Phase III clinical trials due to concerns about liver toxicity.[1][2] this compound is a newer generation GPR40 agonist designed to maintain high efficacy while minimizing the risk of hepatotoxicity observed with its predecessor.[3][4]

Efficacy Data

Preclinical studies directly comparing this compound and fasiglifam indicate that this compound has a higher potency in stimulating the GPR40 receptor and promoting insulin secretion.[5][6] Clinical trials with fasiglifam demonstrated significant improvements in glycemic control in patients with type 2 diabetes.[7] this compound has also shown positive initial results in clinical trials.[4][8]

Preclinical Efficacy Comparison
ParameterThis compoundFasiglifam (TAK-875)Fold DifferenceReference
hGPR40 Activation (Ca2+ influx assay) EC50 = 80 nMEC50 = 270 nM3.4x more potent[3][5][6]
GSIS Enhancement (MIN6 cells, 10 µM) 3.9x greater enhancement---3.9x[5][6]
Insulin Secretion (rodent model, 10 mg/kg) 2.5x greater secretion---2.5x[5][6]
Clinical Efficacy of Fasiglifam
StudyTreatment GroupChange in HbA1c from BaselinePlacebo-Corrected ChangeReference
Phase III (24 weeks, Japanese patients) Fasiglifam 25 mg-0.57%-0.75%[7]
Fasiglifam 50 mg-0.83%-1.01%[7]
Placebo+0.16%---[7]

Safety Data

The primary differentiating factor between this compound and fasiglifam is their safety profile, particularly concerning hepatotoxicity.

Preclinical and Clinical Safety of this compound

Initial studies suggest a favorable safety profile for this compound. Preclinical evaluations showed no significant off-target activity.[5][6] A first-in-human Phase I study with single and multiple doses up to 480 mg in healthy volunteers concluded that this compound was safe and well-tolerated, with a low risk of hepatotoxicity.[8] Furthermore, preliminary results from a Phase IIa clinical trial indicated high tolerability with no severe adverse events or signals of hepatotoxicity.[4]

Clinical Safety of Fasiglifam

The clinical development of fasiglifam was terminated due to a clear signal of liver injury.[1][2] Pooled data from 15 double-blind studies revealed a higher incidence of elevated liver enzymes in patients treated with fasiglifam compared to placebo or other active comparators.[1]

Parameter (Incidence)FasiglifamActive ComparatorsPlaceboReference
ALT > 3x ULN 2.7%0.8%0.5%[1]
ALT > 5x ULN Increased incidence------[1]
ALT > 10x ULN Increased incidence------[1]
Serious Liver Injuries Attributed to Drug 3 cases------[1]

Mechanistic studies identified the formation of a reactive acyl glucuronide metabolite and the inhibition of bile acid transporters as likely contributors to fasiglifam-induced liver injury.[9][10]

Mechanism of Action: GPR40 Signaling Pathway

Both this compound and fasiglifam exert their effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[11] The activation of GPR40 by agonists mimics the action of endogenous long-chain fatty acids, leading to a glucose-dependent increase in insulin secretion.[12][13][14] This glucose dependency is a key advantage, as it lowers the risk of hypoglycemia compared to other secretagogues like sulfonylureas. Fasiglifam has been further characterized as an ago-allosteric modulator, meaning it acts at a different site on the receptor than endogenous ligands to potentiate their effect.[15][16]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicle Insulin Granule Exocytosis PKC->InsulinVesicle Promotes Ca_ER->InsulinVesicle Promotes Agonist This compound or Fasiglifam Agonist->GPR40 Binds to

Caption: GPR40 signaling cascade initiated by an agonist.

Experimental Protocols

In Vitro Ca2+ Influx Assay

This assay measures the potency of a compound in activating the GPR40 receptor.

Calcium_Influx_Workflow A 1. Culture cells expressing human GPR40 (e.g., CHO-K1) B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Add varying concentrations of this compound or Fasiglifam B->C D 4. Measure fluorescence intensity using a plate reader C->D E 5. Plot dose-response curve and calculate EC50 value D->E

Caption: Workflow for the in vitro Ca2+ influx assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR40 receptor are cultured in appropriate media until they reach optimal confluency.

  • Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved to its active form.

  • Compound Addition: The cells are treated with a range of concentrations of the test compounds (this compound or fasiglifam).

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation leads to a significant increase in fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC50) is calculated.[5][6]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates a compound's ability to enhance insulin secretion from pancreatic β-cells in the presence of high glucose.

GSIS_Assay_Workflow A 1. Culture pancreatic β-cells (e.g., MIN6 cell line) B 2. Pre-incubate cells in low glucose medium (e.g., 2.8 mM) A->B C 3. Stimulate cells with high glucose medium (e.g., 20 mM) with or without test compound B->C D 4. Collect supernatant after incubation period (e.g., 1 hour) C->D E 5. Measure insulin concentration in supernatant using ELISA D->E

Caption: Workflow for the GSIS assay.

Methodology:

  • Cell Culture: A mouse insulinoma cell line, such as MIN6, is cultured under standard conditions.

  • Pre-incubation: Cells are starved by incubating them in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 2.8 mM) for a period of approximately 2 hours.

  • Stimulation: The low-glucose buffer is replaced with a buffer containing a high concentration of glucose (e.g., 20 mM), either alone (control) or in the presence of the test compound (this compound or fasiglifam) at a specified concentration (e.g., 10 µM).

  • Sample Collection: The cells are incubated for a defined period (e.g., 1 hour), after which the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5]

Conclusion

The available data indicates that this compound is a more potent GPR40 agonist than fasiglifam in preclinical models. Crucially, early clinical data for this compound suggests a significantly improved safety profile, particularly with regard to hepatotoxicity, which was the primary reason for the discontinuation of fasiglifam. While fasiglifam demonstrated the clinical efficacy of the GPR40 agonist class, its safety liabilities were unacceptable. This compound represents a promising second-generation compound that may be able to deliver the therapeutic benefits of GPR40 activation without the associated liver safety concerns. Further clinical development will be necessary to fully establish the efficacy and long-term safety of this compound in patients with type 2 diabetes.

References

A Comparative Analysis of the Hepatotoxicity Profile of CPL207280 and Other GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of G protein-coupled receptor 40 (GPR40) agonists as a promising therapeutic avenue for type 2 diabetes has been hampered by concerns of hepatotoxicity, most notably with the clinical development of fasiglifam (TAK-875). This guide provides a comparative overview of the hepatotoxicity of a novel GPR40 agonist, CPL207280, against other GPR40 agonists, with a primary focus on TAK-875, supported by experimental data.

The emergence of drug-induced liver injury (DILI) in phase III clinical trials of TAK-875 led to the termination of its development and raised questions about whether this toxicity is a class-wide effect for GPR40 agonists.[1][2] However, subsequent research and the development of new agonists like this compound suggest that DILI is not an inherent feature of GPR40 agonism but is rather linked to the specific chemical properties of individual compounds.[1][2]

This compound is a novel GPR40 agonist designed to minimize lipophilicity and molecular weight to address the safety concerns associated with earlier compounds.[1] Preclinical and early clinical studies have shown this compound to be a potent GPR40 agonist with a favorable liver safety profile, distinguishing it from TAK-875.[1][3]

In Vitro Hepatotoxicity Comparison

In vitro studies are crucial for the early assessment of potential hepatotoxicity. A direct comparison between this compound and TAK-875 in various in vitro assays has revealed significant differences in their effects on hepatocytes.

Table 1: In Vitro Effects of this compound and TAK-875 on Hepatocyte Health

ParameterThis compoundTAK-875Reference
Hepatocyte Viability (HepG2 & Primary Human) Reduced viability by ~20% at 100 μMAbolished cell growth at 100 μM[1]
Bile Acid Transporter Inhibition Activity was one order of magnitude lesser than TAK-875Potent inhibitor of BSEP, NTCP, OATPs, and MRPs[1]
Mitochondrial Function (Cellular ATP Content) Negligible effectPotently reduced cellular ATP content[1]
Metabolism Primarily through oxidationMetabolized through toxic acyl glucuronidation[1][2]
Reactive Oxygen Species (ROS) Generation Not reportedIncreased ROS generation in a GPR40-dependent manner[4][5]
In Vivo Hepatotoxicity Comparison

Animal studies provide further insights into the potential for drug-induced liver injury in a whole-organism context.

Table 2: In Vivo Effects of this compound and TAK-875 on Liver Safety Markers in Rats

ParameterThis compoundTAK-875Reference
Alanine Aminotransferase (ALT) No significant increaseDose-dependent increase (significant at 200 and 600 mg/kg)[1]
Total Bile Acids (TBA) No significant increaseIncreased at 600 mg/kg[1]
Total Bilirubin (T-BIL) No significant increaseIncreased at 600 mg/kg[1]

In long-term toxicity studies in rats and monkeys, this compound did not show any deleterious hepatic effects.[1] Specifically, in a 56-day repeat-dose study in monkeys, no alteration of liver safety parameters was observed with this compound at doses up to 250 mg/kg/day.[1] In contrast, TAK-875's development was halted due to liver safety concerns in human trials, where an increased incidence of elevated liver enzymes (ALT or AST ≥3 × ULN) was observed in 2.1% of patients on fasiglifam compared to 0.5% on placebo.[6]

Experimental Protocols

Hepatocyte Viability Assay
  • Cell Lines: HepG2 (human hepatocarcinoma cell line) and primary human hepatocytes.

  • Treatment: Cells were incubated with a range of concentrations of this compound and TAK-875 for 48 hours.

  • Viability Measurement: Cell viability was assessed using standard methods such as the MTT assay, which measures the metabolic activity of the cells.[1][4]

Bile Acid Transporter Inhibition Assay
  • Method: In vitro assays using cells overexpressing specific human biliary transporters, such as bile salt export pump (BSEP), Na+-taurocholate co-transporting polypeptide (NTCP), organic anion-transporting polypeptides (OATPs), and multidrug resistance-associated proteins (MRPs).

  • Procedure: The ability of the compounds to inhibit the transport of specific substrates for each transporter was measured. The concentration of the compound that causes 50% inhibition (IC50) is determined.[1]

Mitochondrial Function Assay
  • Method: Cellular ATP content was measured as an indicator of mitochondrial function.

  • Procedure: Hepatocytes were treated with the test compounds for a specified period. Subsequently, cells were lysed, and the ATP concentration in the lysate was quantified using a luciferin/luciferase-based assay.[1]

In Vivo Rat Toxicology Study
  • Animals: Male and female rats.

  • Treatment: Animals were administered this compound or TAK-875 daily via oral gavage for 14 or 56 days at various dose levels.

  • Parameters Measured: Serum levels of liver injury markers including ALT, AST, total bilirubin (T-BIL), and total bile acids (TBA) were measured at specified time points. Liver tissue was also collected for histopathological examination.[1]

Signaling Pathways and Mechanisms of Hepatotoxicity

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that, upon activation by long-chain fatty acids, primarily signals through the Gαq pathway.[1][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in glucose-dependent insulin secretion from pancreatic β-cells.[8]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCFA Long-Chain Fatty Acid (Ligand) GPR40 GPR40/FFAR1 LCFA->GPR40 Activation G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Hydrolyzes to DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Leads to PKC->Insulin_Secretion Contributes to

Caption: GPR40 signaling pathway leading to insulin secretion.

The hepatotoxicity of TAK-875 is believed to be multifactorial and not directly related to the primary GPR40 signaling pathway.[9][10] The proposed mechanisms include:

  • Formation of a reactive acyl glucuronide metabolite: TAK-875 is metabolized to a reactive acyl glucuronide that can form covalent bonds with cellular proteins, leading to cellular stress and toxicity.[9][11]

  • Inhibition of bile acid transporters: TAK-875 and its metabolite inhibit key transporters involved in bile acid homeostasis, leading to cholestasis and accumulation of toxic bile acids in hepatocytes.[1][11]

  • Mitochondrial toxicity: TAK-875 has been shown to impair mitochondrial respiration.[11]

  • Generation of reactive oxygen species (ROS): Studies have indicated that TAK-875 can induce ROS generation in hepatocytes in a GPR40-dependent manner.[4][5]

In contrast, this compound is primarily metabolized through oxidation, avoiding the formation of toxic acyl glucuronide metabolites.[1][2] Furthermore, it has a significantly lower potential for inhibiting bile acid transporters and has a negligible effect on mitochondrial function.[1]

Hepatotoxicity_Workflow cluster_TAK875 TAK-875 Hepatotoxicity Mechanisms cluster_this compound This compound Profile TAK875 TAK-875 Metabolism Acyl Glucuronidation TAK875->Metabolism BileTransporter Bile Acid Transporter Inhibition TAK875->BileTransporter Mitochondria Mitochondrial Toxicity TAK875->Mitochondria ROS ROS Generation TAK875->ROS ReactiveMetabolite Reactive Acyl Glucuronide Metabolism->ReactiveMetabolite Hepatotoxicity Hepatotoxicity/ DILI ReactiveMetabolite->Hepatotoxicity BileTransporter->Hepatotoxicity Mitochondria->Hepatotoxicity ROS->Hepatotoxicity CPL This compound Oxidation Oxidative Metabolism CPL->Oxidation LowInhibition Low Bile Transporter Inhibition CPL->LowInhibition NoMitoTox Negligible Mitochondrial Effect CPL->NoMitoTox SafeMetabolite Non-toxic Metabolites Oxidation->SafeMetabolite LiverSafety Favorable Liver Safety SafeMetabolite->LiverSafety LowInhibition->LiverSafety NoMitoTox->LiverSafety

Caption: Contrasting mechanisms of hepatotoxicity for GPR40 agonists.

Conclusion

The available preclinical and early clinical data for this compound suggest a significantly improved liver safety profile compared to the first-generation GPR40 agonist, TAK-875. The differences in their metabolic pathways, effects on bile acid transport, and mitochondrial function are key distinguishing features that likely contribute to the observed differences in hepatotoxicity. These findings support the hypothesis that drug-induced liver injury is not a class-wide effect of GPR40 agonists but is instead dependent on the specific molecular characteristics of each compound. Further clinical development of this compound will be crucial to confirm its long-term safety in a larger patient population. A first-in-human study of this compound in healthy volunteers for up to 14 days of administration found it to be safe and well-tolerated, with a low risk of hepatotoxicity.[3] As of December 2025, this compound is in Phase II clinical trials for the treatment of Type 2 Diabetes Mellitus.[12]

References

CPL207280: A Potent FFA1 Receptor Agonist for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the potency and signaling of CPL207280 with other key Free Fatty Acid Receptor 1 (FFA1) agonists, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of this compound, a novel Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist, with other prominent agonists such as fasiglifam (TAK-875), AMG 837, and AM-1638. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Potency and Efficacy Comparison of FFA1 Receptor Agonists

AgonistAgonist TypePotency (EC50, nM)AssaySource
This compound Agonist80Ca2+ Influx Assay (Human FFA1)[1][2][3]
Fasiglifam (TAK-875) Partial Agonist270Ca2+ Influx Assay (Human FFA1)[1][2][3]
AMG 837 Partial Agonist13.5 (human), 22.6 (mouse), 31.7 (rat)Ca2+ Influx Assay
AM-1638 Full Agonist~2.8 (human)Not Specified

Note: The EC50 values for AMG 837 and AM-1638 are from studies that did not directly compare them with this compound. Therefore, these values should be considered in the context of their respective experimental conditions.

In addition to its potency in receptor activation, this compound has been shown to be a potent enhancer of glucose-stimulated insulin secretion (GSIS). At a concentration of 10 µM, this compound demonstrated a 3.9-fold greater enhancement of GSIS in mouse MIN6 pancreatic β-cells compared to fasiglifam.[2][3]

Signaling Pathways and Experimental Workflows

The activation of the FFA1 receptor by agonists like this compound primarily triggers the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1 Receptor Gq Gq protein FFA1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Release Insulin_Vesicles Insulin Vesicles Ca_cyto->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Agonist FFA1 Agonist (e.g., this compound) Agonist->FFA1 Binds

Caption: FFA1 Receptor Signaling Pathway.

The following diagrams illustrate the workflows for the key experiments used to characterize the potency of FFA1 receptor agonists.

Calcium_Influx_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO-K1 cells stably expressing human FFA1 seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24 hours seeding->incubation1 dye_loading Load cells with Fluo-4 AM calcium indicator dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 wash Wash cells to remove excess dye incubation2->wash agonist_addition Add FFA1 agonist (e.g., this compound) wash->agonist_addition measurement Measure fluorescence intensity (FlexStation 3) agonist_addition->measurement data_processing Calculate fluorescence change measurement->data_processing dose_response Generate dose-response curves data_processing->dose_response ec50 Determine EC50 values dose_response->ec50

Caption: Calcium Influx Assay Workflow.

GSIS_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture MIN6 pancreatic β-cells seeding Seed cells into 24-well plates cell_culture->seeding incubation1 Culture for 48-72 hours seeding->incubation1 starvation Pre-incubate in glucose-free KRB buffer (1 hour) incubation1->starvation stimulation Incubate with low (2.8 mM) or high (16.7 mM) glucose ± agonist starvation->stimulation collection Collect supernatant stimulation->collection insulin_measurement Measure insulin concentration (ELISA) collection->insulin_measurement normalization Normalize to total protein content insulin_measurement->normalization comparison Compare insulin secretion between conditions normalization->comparison

Caption: GSIS Assay Workflow.

Experimental Protocols

Calcium Influx Assay

This protocol is based on the methodology described in the study by Bazydlo-Guzenda K, et al. (2021).[2]

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFA1 receptor were cultured in a suitable growth medium.

  • Cells were seeded into 96-well black-wall, clear-bottom plates at a density of 50,000 cells per well.

  • The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

2. Dye Loading:

  • The growth medium was removed, and the cells were washed with Hank's Balanced Salt Solution (HBSS).

  • Cells were then incubated with a Fluo-4 AM calcium indicator dye solution in HBSS for 1 hour at 37°C.

3. Compound Addition and Fluorescence Measurement:

  • After incubation, the dye solution was removed, and the cells were washed again with HBSS.

  • Varying concentrations of the FFA1 receptor agonists (this compound and fasiglifam) were added to the wells.

  • The fluorescence intensity was measured immediately using a FlexStation 3 microplate reader. The excitation wavelength was set at 485 nm, and the emission wavelength was set at 525 nm.

4. Data Analysis:

  • The change in fluorescence upon agonist addition was calculated.

  • Dose-response curves were generated by plotting the fluorescence change against the logarithm of the agonist concentration.

  • The EC50 values were determined from the dose-response curves using a four-parameter logistic fit.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on the methodology described in the study by Bazydlo-Guzenda K, et al. (2021).[2]

1. Cell Culture and Seeding:

  • Mouse insulinoma (MIN6) cells were cultured in DMEM supplemented with 15% fetal bovine serum, penicillin, and streptomycin.

  • Cells were seeded into 24-well plates at a density of 2 x 10^5 cells per well and cultured for 48-72 hours to reach approximately 80% confluency.

2. Pre-incubation (Starvation):

  • The culture medium was removed, and the cells were washed twice with Krebs-Ringer Bicarbonate (KRB) buffer.

  • The cells were then pre-incubated in KRB buffer containing 0.5% BSA and 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion level.

3. Stimulation:

  • The pre-incubation buffer was removed, and the cells were incubated for 1 hour in KRB buffer containing either:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) with 10 µM this compound

    • High glucose (16.7 mM) with 10 µM fasiglifam

4. Sample Collection and Insulin Measurement:

  • After the 1-hour incubation, the supernatant from each well was collected.

  • The concentration of insulin in the supernatant was measured using a commercially available insulin ELISA kit.

5. Data Analysis:

  • The amount of secreted insulin was normalized to the total protein content of the cells in each well.

  • The fold-change in insulin secretion in the presence of the agonists compared to the high glucose control was calculated.

Conclusion

This compound emerges as a highly potent FFA1 receptor agonist with a demonstrated superiority over fasiglifam in both receptor activation and the potentiation of glucose-stimulated insulin secretion in preclinical models. Its favorable potency profile suggests its potential as a promising therapeutic candidate for the treatment of type 2 diabetes. Further comparative studies with other full and partial FFA1 agonists like AM-1638 and AMG 837 under standardized conditions would be beneficial to fully elucidate its position within the landscape of FFA1-targeting therapies.

References

Cross-Validation of CPL207280's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CPL207280, a novel G protein-coupled receptor 40 (GPR40) agonist, with its predecessor, fasiglifam (TAK-875). It includes supporting experimental data, detailed protocols, and visual diagrams to objectively evaluate its mechanism of action and performance.

Mechanism of Action: GPR40/FFA1 Agonism

This compound is an orally active agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), a receptor primarily expressed in pancreatic β-cells.[1][2] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS).[2][3] Upon binding to GPR40, this compound activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing cytosolic free calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). The culmination of this pathway is an amplification of glucose-dependent insulin release.[2][4]

This glucose-dependent mechanism is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[2][5] this compound was developed as a second-generation GPR40 agonist to address the safety concerns, particularly the hepatotoxicity, that led to the discontinuation of the first-generation agonist, fasiglifam.[3][6][7]

GPR40_Signaling_Pathway GPR40 GPR40/FFA1 Gq Gq protein GPR40->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->GPR40 Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Ca2_ER Ca2+ Insulin_Vesicles Insulin Vesicles Ca2_cyto->Insulin_Vesicles Promotes fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Enhanced Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by this compound.

Comparative Performance Data

This compound has demonstrated superior potency and an improved safety profile compared to fasiglifam in preclinical studies.

In Vitro Potency and Efficacy
ParameterThis compoundFasiglifam (TAK-875)Reference
GPR40 Agonist Potency (EC50, Ca2+ influx assay) 80 nM270 nM[2][3][8]
Glucose-Stimulated Insulin Secretion (GSIS) Enhancement (in MIN6 cells) 3.9-fold greater enhancement at 10 µM-[2][3]
In Vivo Efficacy
ParameterThis compoundFasiglifam (TAK-875)Animal ModelReference
Insulin Secretion (in glucose-challenged rats and mice) 2.5-fold greater insulin secretion at 10 mg/kg-Wistar Han rats and C57BL6 mice[2][3]
Glucose Tolerance Improvement (Insulin AUC increase) 142% - 347% increase-Three diabetic rat models[2][3]
Safety Profile: Hepatotoxicity

A key differentiator for this compound is its reduced potential for drug-induced liver injury (DILI), a major concern with fasiglifam. This is attributed to its lower lipophilicity and reduced inhibition of bile acid transporters.

ParameterThis compoundFasiglifam (TAK-875)Reference
Bile Salt Export Pump (BSEP) Inhibition (IC50) >100 µM30 µM[9]
Organic Anion Transporting Polypeptide (OATP) 1B1 Inhibition (IC50) 17.9 µM0.49 µM[9]
Organic Anion Transporting Polypeptide (OATP) 1B3 Inhibition (IC50) 43 µM3.4 µM[9]

Experimental Protocols

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Calcium_Influx_Workflow A Seed HEK293 cells expressing human GPR40 in 384-well plates B Culture overnight A->B C Replace culture medium with assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) B->C D Incubate for 1 hour at 37°C C->D E Add calcium-sensitive fluorescent dye (e.g., Fluo-8) D->E F Incubate for 30 minutes at 37°C E->F G Add this compound or Fasiglifam at various concentrations F->G H Measure fluorescence intensity using a kinetic plate reader (e.g., FDSS) G->H I Calculate EC50 values H->I

Caption: Workflow for the in vitro calcium influx assay.

Methodology:

  • HEK293 cells stably expressing human GPR40 are seeded into poly-D-lysine coated 384-well plates and cultured overnight.[10]

  • The culture medium is replaced with an assay buffer (HBSS, 20 mM HEPES, 0.1% BSA), and the cells are incubated for 1 hour at 37°C.[10]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8) is added, and the cells are incubated for another 30 minutes at 37°C.[10]

  • The test compounds (this compound or fasiglifam) are added at varying concentrations.

  • Changes in intracellular calcium are measured by monitoring fluorescence intensity using a kinetic plate reader.

  • The data is analyzed to determine the half-maximal effective concentration (EC50) for each compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the amount of insulin secreted by pancreatic β-cells in response to glucose, with and without the presence of a GPR40 agonist.

GSIS_Workflow A Seed MIN6 pancreatic β-cells in 96-well plates B Culture until ~80% confluent A->B C Wash cells with glucose-free KRH buffer B->C D Pre-incubate in low glucose (2.8 mM) KRH buffer for 1-2 hours C->D E Incubate in KRH buffer containing low (2.8 mM) or high (20 mM) glucose +/- this compound or Fasiglifam for 1 hour D->E F Collect supernatant E->F G Measure insulin concentration in the supernatant using ELISA F->G H Normalize insulin secretion to protein content or cell number G->H

Caption: Workflow for the in vitro GSIS assay.

Methodology:

  • MIN6 mouse insulinoma cells are cultured in 96-well plates until they reach approximately 80% confluency.[7]

  • On the day of the experiment, the cells are washed twice with glucose-free Krebs-Ringer-HEPES (KRH) buffer supplemented with 0.1% BSA.[7]

  • The cells are then pre-incubated for 1-2 hours in KRH buffer containing a low glucose concentration (e.g., 2.8 mM).[11]

  • Following pre-incubation, the buffer is replaced with KRH containing either low or high glucose (e.g., 20 mM), with or without the test compounds (this compound or fasiglifam), and incubated for 1 hour.[11]

  • The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).[7]

Conclusion

The available data strongly supports the mechanism of action of this compound as a potent GPR40/FFA1 agonist. Comparative studies highlight its superiority over the first-generation agonist, fasiglifam, in terms of both in vitro and in vivo efficacy in enhancing glucose-stimulated insulin secretion. Crucially, this compound demonstrates a significantly improved safety profile, with a reduced risk of hepatotoxicity. These findings position this compound as a promising therapeutic candidate for the treatment of type 2 diabetes, warranting its continued clinical development.[2][6][12]

References

Comparative Analysis: Synthetic Agonist CPL207280 vs. Endogenous Ligands for the GPR40 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolic Drug Discovery

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Predominantly expressed on pancreatic β-cells, its activation by medium and long-chain free fatty acids (FFAs)—its endogenous ligands—potentiates glucose-stimulated insulin secretion (GSIS).[1][3] This glucose-dependent mechanism of action makes GPR40 agonists attractive as they pose a lower risk of hypoglycemia compared to other insulin secretagogues.[4][5] CPL207280 is a novel, potent synthetic GPR40 agonist developed to overcome safety concerns that halted previous clinical candidates like TAK-875 (fasiglifam).[4][6]

This guide provides a comparative analysis of the synthetic partial agonist this compound and endogenous GPR40 ligands, focusing on pharmacological activity, signaling pathways, and the experimental protocols used for their characterization.

Pharmacological Profile: this compound vs. Endogenous Ligands

Synthetic agonists are designed to optimize potency, selectivity, and pharmacokinetic properties, offering advantages over the natural variability and broader physiological roles of endogenous FFAs. This compound demonstrates significantly higher potency in activating the GPR40 receptor compared to endogenous ligands and other synthetic agonists.[4][6]

Table 1: Comparative Potency of GPR40 Agonists

Ligand Type Assay Type Potency (EC₅₀) Source
This compound Synthetic Agonist Ca²⁺ Influx (hGPR40) 80 nM [4][6]
TAK-875 (fasiglifam) Synthetic Agonist Ca²⁺ Influx (hGPR40) 270 nM [4][6]
α-Linolenic Acid (ALA) Endogenous FFA Not specified Micromolar range [7]

| Docosahexaenoic Acid (DHA) | Endogenous FFA | Not specified | Micromolar range |[7] |

Note: Direct EC₅₀ values for endogenous ligands in comparable assays are not consistently reported in the literature but are generally understood to be in the micromolar range, significantly lower than synthetic agonists.

In functional assays, this compound shows a robust enhancement of GSIS. At a concentration of 10 µM, it produced a 3.9-fold greater enhancement of GSIS in murine MIN6 pancreatic β-cells compared to the previous clinical candidate, fasiglifam.[4][6]

Signaling Pathways: A Comparative Overview

GPR40 activation classically initiates a Gαq/11-mediated signaling cascade.[2] Ligand binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, increasing cytosolic calcium levels.[1] This calcium influx, along with the action of DAG, potentiates the exocytosis of insulin granules in a glucose-dependent manner.[1]

While both this compound and endogenous FFAs utilize this primary Gq pathway, some synthetic agonists have demonstrated "biased agonism," capable of also signaling through Gs pathways to stimulate cAMP production.[7] Endogenous ligands like linoleic acid, however, appear to signal exclusively through the Gq pathway.[1][7] The specific signaling profile of this compound (Gq-only vs. Gq/Gs) is not yet fully detailed in published literature, but its action is confirmed to be mediated by increasing cytosolic free calcium.[6]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 (FFAR1) Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Insulin Potentiated Insulin Secretion DAG->Insulin Potentiates Ca_ER->Insulin Ligand This compound or Endogenous FFA Ligand->GPR40 Binds

Caption: Canonical GPR40 signaling pathway via Gαq activation.

Key Experimental Protocols

The characterization and comparison of GPR40 ligands rely on a set of standardized in vitro functional assays.

Calcium Mobilization Assay

This assay is fundamental for quantifying the potency (EC₅₀) of GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.[8][9]

  • Objective: To determine the concentration-response relationship of a ligand.

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human GPR40 receptor.

  • Methodology:

    • Cell Plating: Seed cells into black, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.[8]

    • Dye Loading: Wash cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8) in an appropriate assay buffer (e.g., HBSS with HEPES). This incubation typically lasts 30-60 minutes at 37°C.[10] Probenecid may be included to prevent dye leakage.[8]

    • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) and endogenous ligands.

    • Data Acquisition: Use a fluorescence imaging plate reader (FLIPR) or a FlexStation to measure the baseline fluorescence. The instrument's integrated pipettor then adds the compound to the wells, and the resulting change in fluorescence intensity is monitored kinetically in real-time.[11]

    • Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.

Calcium_Mobilization_Workflow plate_cells 1. Plate GPR40-expressing cells in 96/384-well plate dye_loading 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) plate_cells->dye_loading baseline_read 3. Measure baseline fluorescence (FLIPR / FlexStation) dye_loading->baseline_read add_ligand 4. Add serial dilutions of This compound or Endogenous Ligand baseline_read->add_ligand kinetic_read 5. Measure kinetic fluorescence response (calcium flux) add_ligand->kinetic_read analysis 6. Plot dose-response curve and calculate EC₅₀ kinetic_read->analysis

Caption: Experimental workflow for a calcium mobilization assay.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR40 activation: the potentiation of insulin secretion in the presence of high glucose.

  • Objective: To measure the efficacy of a ligand in enhancing insulin release from pancreatic β-cells.

  • Cell Line: Murine insulinoma cell lines such as MIN6, which retain glucose-responsive characteristics.[12][13]

  • Methodology:

    • Cell Culture: Culture MIN6 cells in 12- or 24-well plates until they reach 80-90% confluency.[13]

    • Pre-incubation (Starvation): Wash cells and pre-incubate them for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate Buffer (KRBH), typically containing 2.8 mM glucose, to establish a basal insulin secretion state.[12][14]

    • Stimulation: Aspirate the starvation buffer and add fresh KRBH containing either:

      • Low Glucose (2.8 mM) + Vehicle

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + Test Compound (e.g., 10 µM this compound)

    • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

    • Supernatant Collection: After incubation, collect the supernatant from each well.[12]

    • Quantification: Measure the insulin concentration in the collected supernatants using a standard method like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).[15][16]

    • Analysis: Compare the amount of insulin secreted in the presence of the test compound against the high-glucose control to determine the fold-increase in GSIS.

GTPγS Binding Assay

This is a membrane-based functional assay that measures the direct activation of G-proteins by an agonist-bound GPCR, positioning it very early in the signaling cascade.[17][18]

  • Objective: To quantify agonist-induced G-protein activation.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing GPR40.

    • Assay Setup: In a microplate, incubate the membranes with the test compound, GDP, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS or a Europium-labeled GTP analog (Eu-GTP).[19][20]

    • G-protein Activation: Agonist binding to GPR40 catalyzes the exchange of GDP for GTPγS on the Gα subunit.[18]

    • Separation & Detection: Separate the membrane-bound GTPγS from the free GTPγS, typically by rapid filtration. The amount of radioactivity or fluorescence retained on the filter, corresponding to activated G-proteins, is then quantified.[17]

    • Analysis: The specific binding is plotted against the agonist concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation.

Comparison_Framework cluster_ligands Ligand Types cluster_properties Comparative Properties cluster_outcomes Therapeutic Potential CPL Synthetic Agonist (this compound) Potency Potency (EC₅₀) (Ca²⁺, GTPγS Assays) CPL->Potency Efficacy Efficacy (GSIS Assay) CPL->Efficacy Signaling Signaling Bias (Gq vs. Gq/Gs) CPL->Signaling PK Pharmacokinetics & Safety Profile CPL->PK Endo Endogenous Ligands (Free Fatty Acids) Endo->Potency Endo->Efficacy Endo->Signaling Endo->PK Outcome Suitability as a Type 2 Diabetes Therapeutic Potency->Outcome Efficacy->Outcome Signaling->Outcome PK->Outcome

Caption: Framework for comparing GPR40 agonists.

Conclusion

The synthetic agonist this compound represents a significant advancement in the pursuit of a safe and effective GPR40-targeted therapy for type 2 diabetes. Compared to endogenous FFAs, it offers substantially higher potency and has been specifically engineered to possess a more favorable safety profile, particularly concerning hepatotoxicity.[6][21] While endogenous ligands are crucial for physiological glucose homeostasis, their relatively low potency and broad metabolic functions make them unsuitable as therapeutic agents. The data strongly suggest that potent, selective, and well-characterized synthetic agonists like this compound hold greater promise for clinical development. Continued research and clinical trials will be essential to fully validate its long-term efficacy and safety.[21][22]

References

Head-to-Head Studies of CPL207280 with Existing Diabetes Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CPL207280, a novel G-protein coupled receptor 40 (GPR40) agonist, with other diabetes therapies based on available preclinical and clinical data. This compound is designed to enhance glucose-stimulated insulin secretion (GSIS), offering a targeted approach to managing type 2 diabetes.

Executive Summary

This compound has demonstrated a favorable safety and tolerability profile in early-stage clinical trials and potent glucose-lowering effects in preclinical models. Head-to-head preclinical studies show its superiority in both potency and safety compared to fasiglifam, a first-generation GPR40 agonist that was discontinued due to liver toxicity. Preliminary Phase 2a clinical data indicates that this compound can reduce glucose levels more effectively than placebo in patients already receiving metformin. However, direct head-to-head comparative data with current mainstream diabetes therapies such as DPP-4 inhibitors, SGLT2 inhibitors, or GLP-1 receptor agonists are not yet publicly available.

Mechanism of Action: GPR40 Agonism

This compound acts as a specific and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells.[2] Its activation by fatty acids or synthetic agonists like this compound potentiates insulin secretion in a glucose-dependent manner. This glucose dependency is a key feature, as it implies a lower risk of hypoglycemia compared to insulin secretagogues that act independently of blood glucose levels.[3]

The signaling pathway initiated by GPR40 activation involves the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is a critical step in augmenting glucose-stimulated insulin secretion.[4]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR40 GPR40 This compound->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_ER Ca2+ release from ER IP3->Ca2_ER Ca2_inc Increased intracellular Ca2+ Ca2_ER->Ca2_inc Insulin Insulin Vesicles Ca2_inc->Insulin stimulates Insulin_sec Insulin Secretion Insulin->Insulin_sec PKC Protein Kinase C (PKC) DAG->PKC PKC->Insulin potentiates

Caption: this compound GPR40 Signaling Pathway.

Preclinical Head-to-Head Comparison: this compound vs. Fasiglifam

The primary preclinical head-to-head studies for this compound have been against fasiglifam (TAK-875), a GPR40 agonist that was discontinued during Phase 3 trials due to concerns about liver toxicity.[2][5] These studies aimed to demonstrate the superior potency and safety profile of this compound.

In Vitro Potency and Efficacy
ParameterThis compoundFasiglifamFold Difference
GPR40 Agonist Potency (EC50, Ca2+ influx assay) 80 nM270 nM3.4x more potent
Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells (at 10 µM) 3.9x greater enhancement1x3.9x more effective
Data sourced from Bazydlo-Guzenda K, et al. Mol Pharmacol. 2021.[5]
In Vivo Efficacy

In animal models, this compound demonstrated a greater ability to stimulate insulin secretion compared to fasiglifam without inducing hypoglycemia.[5]

Animal ModelParameterThis compound (10 mg/kg)Fasiglifam (10 mg/kg)Fold Difference
Wistar Han rats and C57BL6 mice (Glucose Challenge) Insulin Secretion2.5x greater stimulation1x2.5x more effective
Data sourced from Bazydlo-Guzenda K, et al. Mol Pharmacol. 2021.[5]

In various diabetic rat models, this compound significantly improved glucose tolerance.[5]

Diabetic Rat ModelOutcomeResult
Model 1Increased Insulin AUC212%
Model 2Increased Insulin AUC142%
Model 3Increased Insulin AUC347%
Data sourced from Bazydlo-Guzenda K, et al. Mol Pharmacol. 2021.[5]

Clinical Head-to-Head Comparison: this compound vs. Placebo (on Metformin background)

Preliminary results from a Phase 2a, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of this compound over 14 days in 80 patients with type 2 diabetes.[6] Most participants were on a stable background therapy of metformin.

Efficacy: Change in Glucose Levels

The primary endpoint was the change in glucose levels from baseline, measured as the Area Under the Curve (AUC) during a 3-hour oral glucose tolerance test (OGTT). While this compound showed a numerical reduction in glucose AUC compared to placebo at several doses, the results did not reach statistical significance.[6]

Treatment GroupChange in Glucose AUC (mg/dL*h)
Placebo 59.31
This compound 60 mg 60.98
This compound 120 mg 64.60
This compound 240 mg 31.42
This compound 480 mg 65.22
Data sourced from Celon Pharma Current Report No. 25/2023.[6]
Safety and Tolerability

This compound was well-tolerated, with no severe adverse events reported. The frequency of adverse events was comparable to or lower than placebo at higher doses. Importantly, there were no evident signs of hepatotoxicity.[6]

Treatment GroupFrequency of Adverse Events
Placebo 41.2%
This compound 60 mg 46.7%
This compound 120 mg 41.2%
This compound 240 mg 40.0%
This compound 480 mg 33.3%
Data sourced from Celon Pharma Current Report No. 25/2023.[6]

Comparison with Other Diabetes Therapy Classes (Indirect)

Direct head-to-head studies of this compound against other classes of diabetes medications are not yet available. However, based on its mechanism of action and available data, a qualitative comparison can be inferred. Preclinical studies on other GPR40 agonists have shown potential synergistic effects when combined with DPP-4 inhibitors, suggesting that combination therapy could be a viable strategy.[7]

Experimental Protocols

Detailed protocols for the this compound-specific studies are not fully published. The following are generalized methodologies for the key experiments cited.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells

This assay is used to assess the ability of a compound to enhance insulin secretion from pancreatic β-cells in response to glucose.

GSIS_Workflow A Seed MIN6 cells in 96-well plates B Culture cells to ~80% confluency A->B C Wash cells with glucose-free buffer B->C D Pre-incubate in low glucose (e.g., 2.8 mM) buffer C->D E Incubate with test compounds (this compound or Fasiglifam) in high glucose (e.g., 20 mM) buffer for 1 hour D->E F Collect supernatant E->F G Measure insulin concentration (ELISA) F->G

Caption: Generalized workflow for an in vitro GSIS assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This test evaluates the effect of a compound on glucose disposal in a living organism.

OGTT_Workflow A Fast rodents overnight (e.g., 16 hours) B Administer test compound (this compound or vehicle) orally A->B C After a set time (e.g., 30-60 min), administer a glucose bolus orally B->C D Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 min) C->D E Measure blood glucose and plasma insulin levels D->E F Calculate Area Under the Curve (AUC) for glucose and insulin E->F

Caption: Generalized workflow for an in vivo OGTT.

Conclusion

This compound is a promising second-generation GPR40 agonist with a demonstrated preclinical superiority over the discontinued fasiglifam in terms of both potency and safety. Preliminary clinical data suggests a favorable safety profile and a potential for glucose reduction in patients with type 2 diabetes on metformin. However, the lack of statistically significant efficacy in the Phase 2a trial highlights the need for further investigation, potentially exploring different dosing regimens, patient populations, or combination therapies. Critically, there is a need for future head-to-head clinical trials comparing this compound with the current standards of care to fully elucidate its position in the therapeutic landscape for type 2 diabetes.

References

A Comparative Analysis of CPL207280: A Novel GPR40/FFA1 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings and data for CPL207280, a next-generation G protein-coupled receptor 40 (GPR40) or free fatty acid receptor 1 (FFA1) agonist, with its predecessor, fasiglifam (TAK-875). This compound is an investigational oral anti-diabetic agent designed to enhance glucose-stimulated insulin secretion (GSIS).[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables present a comparative summary of the in vitro potency and in vivo efficacy of this compound and fasiglifam based on published preclinical and clinical data.

Table 1: In Vitro Potency Comparison

ParameterThis compoundFasiglifam (TAK-875)Fold Difference
Ca2+ Influx Assay (EC50, nM) 802703.4x more potent
Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells (at 10 µM) 3.9x enhancement--

Source: Bazydlo-Guzenda K, et al. Molecular Pharmacology, 2021.[2]

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterThis compoundFasiglifam (TAK-875)Animal Model
Insulin Secretion (at 10 mg/kg) 2.5x greater stimulation-Wistar Han rats and C57BL6 mice
Improvement in Glucose Tolerance (Insulin AUC) 142% - 347% increase-Three diabetic rat models
Pharmacokinetic Profile (10 mg/kg, p.o.) Cmax: 1699 ng/mL, Tmax: 1 h, T1/2: 1.41 h-Wistar Han rats

Source: Bazydlo-Guzenda K, et al. Molecular Pharmacology, 2021; Mach M, et al. Eur J Med Chem. 2021.[1][2]

Table 3: Clinical Safety and Tolerability (Phase 1, Healthy Volunteers)

ParameterThis compound
Dose Range (Single Administration) 5-480 mg
Dose Range (Multiple Administration) 60-480 mg (once daily for 14 days)
Adverse Events No serious adverse events reported; all AEs unrelated to the study product.
Hepatotoxicity Risk Low risk, with no clinically significant differences in safety parameters.

Source: A first-in-human study of this compound. Diabetes, Obesity and Metabolism, 2024.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for replicating and verifying these findings.

1. In Vitro Ca2+ Influx Assay:

  • Cell Line: CHO cells stably expressing human GPR40.

  • Methodology: Cells are loaded with a calcium-sensitive fluorescent dye. The agonist (this compound or fasiglifam) is added at varying concentrations.

  • Measurement: The change in intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence plate reader.

  • Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Cell Line: Mouse pancreatic β-cell line (MIN6).

  • Methodology: Cells are pre-incubated in a low-glucose medium and then stimulated with a high-glucose medium in the presence or absence of the test compound (this compound or fasiglifam) at a specified concentration (e.g., 10 µM).

  • Measurement: Insulin concentration in the supernatant is quantified using an ELISA kit.

  • Analysis: The fold enhancement of insulin secretion in the presence of the compound compared to the high-glucose control is calculated.

3. In Vivo Oral Glucose Tolerance Test (OGTT):

  • Animal Models: Wistar Han rats, C57BL6 mice, and various diabetic rat models.

  • Methodology: Animals are fasted overnight. The test compound (this compound or fasiglifam) or vehicle is administered orally at a specified dose (e.g., 10 mg/kg). After a set time, a glucose solution is administered orally.

  • Measurement: Blood samples are collected at various time points to measure plasma glucose and insulin levels.

  • Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.

Mandatory Visualizations

Signaling Pathway of GPR40/FFA1 Agonists

GPR40_Signaling This compound This compound GPR40 GPR40/FFA1 Receptor This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Vesicles Ca_release->Insulin_Vesicle Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Caption: GPR40 activation by this compound leading to insulin secretion.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start: Fasted Animal Models administer_drug Administer this compound or Vehicle (Oral) start->administer_drug wait Wait (e.g., 30 min) administer_drug->wait glucose_challenge Oral Glucose Challenge wait->glucose_challenge blood_sampling Collect Blood Samples at Timed Intervals glucose_challenge->blood_sampling measure Measure Plasma Glucose and Insulin Levels blood_sampling->measure analyze Analyze Data (AUC) measure->analyze end End: Assess Glucose Tolerance and Insulin Secretion analyze->end

Caption: Workflow for assessing in vivo efficacy using an OGTT.

Logical Relationship: this compound Development Rationale

Development_Rationale fasiglifam Fasiglifam (TAK-875) (First-Generation GPR40 Agonist) hepatotoxicity Hepatotoxicity Concerns (Bile Acid Transporter Inhibition) fasiglifam->hepatotoxicity withdrawal Withdrawal from Phase III Trials hepatotoxicity->withdrawal need Need for Safer GPR40 Agonist withdrawal->need This compound This compound (Second-Generation GPR40 Agonist) need->this compound design Designed for Improved Safety (Lower Lipophilicity) This compound->design preclinical Favorable Preclinical Safety & Efficacy design->preclinical clinical Progression to Clinical Trials preclinical->clinical

Caption: Rationale for the development of this compound.

References

CPL207280: A Comparative Analysis of GPR40 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CPL207280's selectivity for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), against other receptors. The data presented is compiled from available preclinical studies to offer an objective overview of its performance and potential as a therapeutic agent for type 2 diabetes.

Executive Summary

This compound is a potent and selective agonist for GPR40. In vitro studies demonstrate its high affinity for GPR40 with an EC50 value of 80 nM in a calcium influx assay.[1][2] Extensive off-target screening reveals a favorable safety profile, with no significant activity against a wide panel of other receptors, ion channels, and enzymes at a concentration of 10 μM.[1][2] This high selectivity minimizes the potential for off-target effects, a significant advantage over other GPR40 agonists, such as fasiglifam (TAK-875), which was withdrawn from clinical trials due to liver toxicity.[2][3]

GPR40 Selectivity Profile of this compound

The selectivity of this compound for GPR40 has been evaluated against a panel of related and unrelated receptors. The following table summarizes the key findings from these preclinical studies.

TargetAssay TypeThis compound ActivityReference Compound (Fasiglifam) Activity
GPR40 (hGPR40) Ca2+ Influx AssayEC50 = 80 nM EC50 = 270 nM
GPR41 (FFAR3)Not specifiedNo significant activity at 10 µMNot reported
GPR43 (FFAR2)Not specifiedNo significant activity at 10 µMNot reported
GPR55Not specifiedNo significant activity at 10 µMNot reported
GPR119Not specifiedNo significant activity at 10 µMNot reported
GPR120 (FFAR4)Not specifiedNo significant activity at 10 µMNot reported
GPR142Not specifiedNo significant activity at 10 µMNot reported
PPARαNuclear Receptor Reporter AssayNo effectNot reported
PPARγNuclear Receptor Reporter AssayNo effectNot reported
Safety47™ PanelFunctional AssaysNo significant off-target activity at 10 µMNot reported

Comparison with Fasiglifam (TAK-875)

A key differentiator for this compound is its improved safety profile compared to the discontinued GPR40 agonist, fasiglifam. This is particularly evident in its interactions with hepatobiliary transporters, a likely contributor to fasiglifam's liver toxicity.

TransporterThis compound IC50Fasiglifam IC50
Bile Salt Export Pump (BSEP)>100 µM30 µM
Multidrug Resistance-Associated Protein 2 (MRP2)N.D.48 µM
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)17.9 µM0.49 µM
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)43 µM3.4 µM
Organic Anion Transporting Polypeptide 1A2 (OATP1A2)118 µM10.6 µM

N.D. = Not Determined

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a signaling cascade that ultimately leads to glucose-stimulated insulin secretion from pancreatic β-cells. The primary pathway involves the Gq protein.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR40 GPR40 This compound->GPR40 binds Gq Gq GPR40->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of Insulin Insulin Secretion DAG->Insulin stimulates Ca_ER->Insulin stimulates

Caption: GPR40 signaling cascade upon agonist binding.

Experimental Methodologies

The following sections detail the general protocols for the key assays used to determine the selectivity and potency of GPR40 agonists.

Calcium Flux Assay (for GPR40 Potency)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GPR40 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Addition: A dilution series of this compound is prepared and added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The fluorescence intensity is measured over time to capture the change in intracellular calcium concentration upon compound addition.

  • Data Analysis: The change in fluorescence is used to calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Calcium_Flux_Workflow A Seed GPR40-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Add this compound at various concentrations B->C D Measure fluorescence over time C->D E Calculate EC50 value D->E

Caption: Workflow for a typical calcium flux assay.

Off-Target Selectivity Screening (e.g., Safety47™ Panel)

To assess the potential for off-target effects, this compound is screened against a panel of known biological targets. The Safety47™ panel, for instance, is a functional assay panel that includes a diverse set of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.

Protocol:

  • Compound Preparation: this compound is prepared at a standard screening concentration (e.g., 10 µM).

  • Assay Execution: The compound is tested in a battery of standardized in vitro functional assays. These assays are designed to detect agonist, antagonist, or modulatory activity at each of the 47 targets. The specific assay format varies depending on the target (e.g., radioligand binding assays, enzyme activity assays, or cell-based functional assays).

  • Data Collection: The activity of this compound at each target is measured and compared to a vehicle control.

  • Data Analysis: A significant interaction is typically defined as a certain percentage of inhibition or activation at the tested concentration. The results are compiled to create a selectivity profile.

Radioligand Binding Assay (General GPCR Selectivity)

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor.

  • Competition: A range of concentrations of the test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptor.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve and calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Radioligand_Binding_Workflow A Prepare cell membranes with target receptor B Incubate membranes with radioligand and this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioligand C->D E Calculate IC50 and Ki values D->E

Caption: General workflow for a radioligand binding assay.

References

Safety Operating Guide

Safe Disposal of CPL207280: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of CPL207280, a GPR40/FFA1 agonist used in research and development for type 2 diabetes. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be handled and disposed of as a hazardous chemical waste. The following procedures are based on established guidelines for the management of novel or uncharacterized research compounds.

I. Immediate Safety and Handling Considerations

All laboratory personnel handling this compound should be familiar with standard chemical safety practices. Treat this compound with the same precautions as any new or not fully characterized chemical substance.

Key Safety Information:

ParameterGuideline
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response In case of a spill, absorb the material with an inert, non-combustible absorbent, and collect it in a sealed container for hazardous waste disposal.
Ingestion/Exposure In case of accidental ingestion, skin contact, or eye contact, seek immediate medical attention and provide any available information on the compound.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.[1]

    • Segregate this compound waste from other waste streams to avoid unintended chemical reactions.[2]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for this compound waste.[2][3] The container should be in good condition with a secure, tight-fitting lid.

    • Do not overfill the waste container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound".

    • If the waste is a solution, list all components and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[3][4]

    • Ensure the SAA is at or near the point of waste generation and is under the control of laboratory personnel.[2]

    • Store the waste container in secondary containment to prevent spills.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with all available information about this compound.

    • Follow all institutional procedures for waste pickup and documentation.

III. Experimental Protocols Cited

While specific disposal experiments for this compound are not available, the recommended procedures are derived from standard protocols for the management of laboratory chemical waste. These protocols are designed to ensure safety and regulatory compliance.

IV. Visualizations

Diagram 1: this compound Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste from the laboratory.

cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal Generate this compound Waste Generate this compound Waste Segregate as Hazardous Waste Segregate as Hazardous Waste Generate this compound Waste->Segregate as Hazardous Waste Containerize in Labeled, Sealed Container Containerize in Labeled, Sealed Container Segregate as Hazardous Waste->Containerize in Labeled, Sealed Container Store in Satellite Accumulation Area (SAA) Store in Satellite Accumulation Area (SAA) Containerize in Labeled, Sealed Container->Store in Satellite Accumulation Area (SAA) Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area (SAA)->Contact EHS for Pickup EHS Manages Final Disposal EHS Manages Final Disposal Contact EHS for Pickup->EHS Manages Final Disposal

Caption: Workflow for the proper disposal of this compound.

Diagram 2: this compound Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). Its mechanism of action involves the stimulation of insulin secretion through the Gαq-mediated signaling pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gaq Gaq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release Stimulates Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Triggers

Caption: GPR40 signaling pathway activated by this compound.

References

Personal protective equipment for handling CPL207280

Author: BenchChem Technical Support Team. Date: December 2025

Prudent laboratory practices are paramount when handling any research compound. The following guidance provides essential safety and logistical information for the handling and disposal of CPL207280, a novel GPR40/FFA1 agonist. This information is based on general best practices for potent, biologically active small molecules in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any experiment.

When handling potent compounds like this compound, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe laboratory environment.[1] Adherence to these protocols is mandatory to protect researchers and maintain the integrity of the experiments.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is essential to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required.[1] - Eye Protection: Chemical splash goggles. - Body Protection: Disposable lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a splash risk.[1] - Body Protection: Standard laboratory coat. - Ventilation: Chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields.[2] - Body Protection: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat.

Experimental Protocol: Safe Handling and Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.[1] The following protocol outlines the key steps for handling and disposal.

Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the formation of dust and aerosols.[3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Storage: Keep the container tightly sealed and store in a cool, well-ventilated area.[3]

Spill Management:

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the safety officer.

  • Secure: Restrict access to the spill area.

  • Clean-up: Trained personnel wearing appropriate PPE should clean the spill according to established institutional procedures.

Disposal Plan:

All waste must be handled in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[2]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]

This compound Handling and Disposal Workflow

cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Plan Designated_Area Work in Designated Area Fume_Hood Use Chemical Fume Hood Designated_Area->Fume_Hood Dedicated_Equipment Use Dedicated Equipment Fume_Hood->Dedicated_Equipment Hand_Washing Wash Hands Thoroughly Dedicated_Equipment->Hand_Washing Storage Store Properly Hand_Washing->Storage End End Storage->End Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Secure Secure Area Alert->Secure Cleanup Clean Spill Secure->Cleanup Solid_Waste Collect Solid Waste Cleanup->Solid_Waste Regulations Follow Regulations Solid_Waste->Regulations Liquid_Waste Collect Liquid Waste Liquid_Waste->Regulations Sharps_Waste Dispose of Sharps Sharps_Waste->Regulations Regulations->End Start Start Start->Designated_Area

Caption: Workflow for the safe handling, spill management, and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.